Mtb-cyt-bd oxidase-IN-4
Description
Structure
3D Structure
Properties
Molecular Formula |
C25H32FNO |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
6-fluoro-2-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C25H32FNO/c1-17(2)8-6-9-18(3)10-7-11-19(4)12-14-22-20(5)27-24-15-13-21(26)16-23(24)25(22)28/h8,10,12-13,15-16H,6-7,9,11,14H2,1-5H3,(H,27,28)/b18-10+,19-12+ |
InChI Key |
GIQUYDLLRGLTHX-UBIAKTOFSA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)F)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)F)CC=C(C)CCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Mycobacterium tuberculosis Cytochrome bd Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, publicly available scientific literature and databases do not contain specific information on a compound designated "Mtb-cyt-bd oxidase-IN-4." This guide provides a comprehensive overview of the mechanism of action of inhibitors targeting the Mycobacterium tuberculosis (Mtb) cytochrome bd (cyt-bd) oxidase, drawing upon data from well-characterized inhibitors and the established understanding of this enzyme's function. The quantitative data and experimental protocols are representative of those used in the field for evaluating inhibitors of Mtb cyt-bd oxidase.
Introduction: The Role of Cytochrome bd Oxidase in M. tuberculosis Respiration
Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a branched electron transport chain (ETC) crucial for its survival and pathogenesis. This respiratory chain has two terminal oxidases: the cytochrome bcc-aa3 supercomplex and the cytochrome bd oxidase.[1] While the cytochrome bcc-aa3 is the primary oxidase under optimal growth conditions, the cytochrome bd oxidase plays a critical role in maintaining respiration and ATP synthesis under stressful conditions such as hypoxia, nitrosative stress, and exposure to certain antibiotics.[2][3] This functional redundancy makes the simultaneous inhibition of both terminal oxidases a promising strategy for the development of new anti-tubercular drugs.[1] The absence of a homologous enzyme in humans further enhances the attractiveness of cytochrome bd oxidase as a therapeutic target.
Mechanism of Action of Cytochrome bd Oxidase Inhibitors
Inhibitors of Mtb cyt-bd oxidase act by disrupting the flow of electrons to the terminal electron acceptor, oxygen, thereby inhibiting cellular respiration and ATP synthesis. The cyt-bd oxidase catalyzes the oxidation of menaquinol (the electron donor in Mtb) and the reduction of oxygen to water. This process contributes to the generation of a proton motive force across the mycobacterial inner membrane, which is essential for ATP production by ATP synthase.
By binding to the cyt-bd oxidase, inhibitors can interfere with key steps in this process, such as:
-
Menaquinol binding and oxidation: Many inhibitors are analogues of the menaquinol substrate and act as competitive inhibitors, blocking the binding of the natural substrate to the active site.
-
Electron transfer: Inhibition can disrupt the transfer of electrons through the heme cofactors within the enzyme complex.
-
Oxygen reduction: Some inhibitors may interfere with the binding and reduction of oxygen at the heme d active site.
The ultimate consequence of this inhibition is a collapse of the proton motive force, leading to a depletion of cellular ATP levels and ultimately, bacterial cell death, particularly when the primary respiratory pathway is also compromised.
Quantitative Data for Representative Mtb Cytochrome bd Oxidase Inhibitors
While specific data for "this compound" is unavailable, the following table summarizes quantitative data for other known inhibitors, providing a comparative overview of their potency.
| Inhibitor Name/Series | Target | IC50 | Ki | MIC | Reference |
| ND-011992 | Mtb cyt-bd oxidase | Not reported | Not reported | Potency significantly increases in combination with Q203 | [4] |
| Aurachin D Analogues | Mtb cyt-bd oxidase | Varies by analogue | Not reported | Varies by analogue | Not specified in abstracts |
| 2-Aryl-Quinolones | Mtb cyt-bd oxidase | Varies by compound | Not reported | Modest efficacy as single agents | Not specified in abstracts |
Note: The efficacy of cyt-bd oxidase inhibitors is often evaluated in combination with inhibitors of the cytochrome bcc-aa3 complex (e.g., Q203), as their synergistic effect is a key aspect of their therapeutic potential.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of Mtb cyt-bd oxidase inhibitors.
In Vitro Enzyme Inhibition Assay (Oxygen Consumption Assay)
This assay directly measures the inhibitory effect of a compound on the oxygen consumption of isolated inverted membrane vesicles (IMVs) containing the cytochrome bd oxidase.
Protocol:
-
Preparation of IMVs: IMVs are prepared from an M. smegmatis strain overexpressing the M. tuberculosis cytochrome bd oxidase. The native cytochrome bd oxidase of M. smegmatis is typically knocked out.
-
Assay Buffer: A suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4, with 5 mM MgCl2) is prepared.
-
Oxygen Measurement: A Clark-type oxygen electrode or a fluorescence-based oxygen sensor is used to monitor the oxygen concentration in the assay chamber.
-
Assay Procedure:
-
IMVs are added to the assay buffer in the oxygen electrode chamber and allowed to equilibrate.
-
The inhibitor, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations.
-
The reaction is initiated by the addition of an electron donor, typically NADH or a menaquinol analogue.
-
The rate of oxygen consumption is recorded over time.
-
-
Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Whole-Cell Minimum Inhibitory Concentration (MIC) Assay
This assay determines the minimum concentration of an inhibitor required to inhibit the growth of M. tuberculosis.
Protocol:
-
Bacterial Culture: M. tuberculosis H37Rv is grown in a suitable liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase.
-
Assay Plate Preparation: The inhibitor is serially diluted in the growth medium in a 96-well microplate.
-
Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.
-
Incubation: The plate is incubated at 37°C for a defined period (typically 7-14 days).
-
MIC Determination: The MIC is defined as the lowest concentration of the inhibitor that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator dye such as resazurin.
ATP Depletion Assay
This assay measures the effect of the inhibitor on the intracellular ATP levels of M. tuberculosis.
Protocol:
-
Bacterial Culture and Treatment: M. tuberculosis is grown to mid-log phase and then treated with the inhibitor at various concentrations for a specific duration.
-
ATP Extraction: The bacterial cells are lysed, and the intracellular ATP is extracted.
-
ATP Quantification: The amount of ATP is quantified using a commercial luciferin-luciferase-based assay kit. The luminescence produced is proportional to the ATP concentration.
-
Data Analysis: The ATP levels in treated cells are compared to those in untreated control cells to determine the extent of ATP depletion.
Visualizations
Signaling Pathway of Mtb Cytochrome bd Oxidase Inhibition
Caption: Mechanism of action of Mtb-cyt-bd oxidase inhibitors.
Experimental Workflow for Inhibitor Evaluation
Caption: A typical workflow for the evaluation of Mtb-cyt-bd oxidase inhibitors.
References
- 1. Cytochrome bd oxidase: an emerging anti-tubercular drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Cytochrome bd in Mycobacterium tuberculosis: A respiratory chain protein involved in the defense against antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A fluorescence-based reporter for monitoring expression of mycobacterial cytochrome bd in response to antibacterials and during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Pivotal Role of Cytochrome bd Oxidase in Mycobacterium tuberculosis Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, employs a sophisticated and adaptable respiratory network to survive and persist within the hostile environment of the human host. A key component of this network is the cytochrome bd oxidase, a terminal oxidase in the electron transport chain (ETC). Unlike the primary cytochrome bcc-aa3 supercomplex, cytochrome bd oxidase is non-proton-pumping but possesses a high affinity for oxygen, making it indispensable for Mtb's survival under the hypoxic and nitrosative stress conditions encountered within granulomas.[1][2][3] This enzyme's functional redundancy with the bcc-aa3 complex presents a significant challenge to the efficacy of drugs targeting the primary respiratory pathway. Consequently, cytochrome bd oxidase has emerged as a critical drug target for the development of novel anti-tubercular therapies. This technical guide provides an in-depth analysis of the structure, function, and regulation of Mtb's cytochrome bd oxidase, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated pathways to aid in the research and development of new therapeutic strategies.
The Branched Electron Transport Chain of M. tuberculosis
Mtb possesses a branched electron transport chain, providing it with remarkable respiratory flexibility.[4] This allows the bacterium to adapt to fluctuating oxygen levels and various host-imposed stresses. The two primary terminal oxidases are:
-
Cytochrome bcc-aa3 Supercomplex: The primary, highly efficient, proton-pumping terminal oxidase, analogous to complex III and IV in the mitochondrial respiratory chain. It is essential for optimal growth under normoxic conditions.[5]
-
Cytochrome bd Oxidase: An alternative, non-proton-pumping terminal oxidase with a higher affinity for oxygen.[1][6] It is encoded by the cydABDC operon and becomes crucial for survival under hypoxic conditions and in the presence of respiratory toxins like nitric oxide.[1][5]
The ability of Mtb to switch between these two terminal oxidases allows it to maintain energy homeostasis and persist in diverse microenvironments within the host.[7]
Structure and Function of Mtb Cytochrome bd Oxidase
The Mtb cytochrome bd oxidase is a membrane-integrated protein complex. The cryo-electron microscopy structure of the Mtb cytochrome bd oxidase has been resolved, revealing a heterodimeric core composed of CydA and CydB subunits.[8][9][10][11][12] The catalytically active CydA subunit houses three heme cofactors: heme b558, heme b595, and heme d.[11][13] The CydDC components are thought to function as an ABC transporter essential for the assembly of the functional oxidase complex.[14]
Functionally, cytochrome bd oxidase catalyzes the two-electron oxidation of menaquinol (MKH2) and the four-electron reduction of molecular oxygen to water. While it does not directly pump protons, it contributes to the generation of a proton motive force by consuming protons from the cytoplasm during oxygen reduction.[13] Its high affinity for oxygen makes it particularly important for scavenging the limited oxygen available within the granulomatous lesions.[8][9][10][11][12][15]
Role in Pathogenesis and Survival
The cytochrome bd oxidase plays a multifaceted role in Mtb pathogenesis:
-
Hypoxia and Dormancy: Inside the host, Mtb often resides in hypoxic granulomas. The expression of the cyd operon is significantly upregulated under hypoxic conditions, and the cytochrome bd oxidase is crucial for maintaining respiration and ATP synthesis in these oxygen-deprived environments, contributing to the bacterium's ability to enter a dormant, non-replicating state.[9][15][16][17][18][19]
-
Stress Resistance: The enzyme is critical for resisting various host-derived stresses, including nitrosative stress (from nitric oxide produced by macrophages) and oxidative stress.[13][20]
-
Drug Tolerance: When the primary cytochrome bcc-aa3 complex is inhibited by drugs like Q203 (telacebec), Mtb can reroute its electron flow through the cytochrome bd oxidase, leading to drug tolerance.[6][7][21] This functional redundancy necessitates a dual-inhibition strategy to effectively shut down Mtb respiration.[6][22]
Cytochrome bd Oxidase as a Drug Target
The absence of a homologous cytochrome bd oxidase in humans makes it an attractive target for selective anti-tubercular drug development.[6][22][23] The rationale for targeting this enzyme is twofold:
-
Direct Inhibition: Developing inhibitors that directly target the cytochrome bd oxidase.
-
Synergistic Targeting: Combining cytochrome bd oxidase inhibitors with drugs that target the cytochrome bcc-aa3 complex (e.g., Q203) to create a synergistic and bactericidal effect by completely blocking aerobic respiration.[6][7][21][22]
Several classes of inhibitors are being investigated, and this remains an active area of research.
Quantitative Data
Table 1: Inhibitors of Mtb Cytochrome bd Oxidase
| Compound | Type/Class | IC50 / Kd | Mtb MIC (μM) | Notes |
| Mtb-cyt-bd oxidase-IN-1 | Small Molecule | 0.13 μM (IC50) | Not specified | Inhibitor of Mycobacterium tuberculosis.[15] |
| Mtb-cyt-bd oxidase-IN-2 | Small Molecule | 0.67 μM (IC50) | 256 | Also inhibits Mtb growth.[8] |
| Mtb-cyt-bd oxidase-IN-7 | Small Molecule | 4.17 μM (Kd) | Not specified | Shows anti-tuberculosis activities.[24] |
| ND-011992 | Small Molecule | Not specified | Ineffective alone | Synergizes with Q203 to inhibit oxygen consumption and ATP synthesis.[7] |
| 2-Aryl-Quinolones (e.g., CK-2-63) | Quinolone derivative | Varies (nM to low μM range) | 0.27 - 3.70 (aerobic) | Potentiates the activity of Q203 and Bedaquiline.[2] |
Table 2: Enzyme Kinetics of Mtb Cytochrome bd Oxidase
| Substrate | Apparent Km (μM) | Specific Catalytic Activity (μmol·min⁻¹·mg⁻¹) |
| Decylubiquinol (dQH₂) | 21.52 ± 3.57 | 5.1 ± 0.29 |
| Ubiquinol-1 (Q₁H₂) | 51.55 ± 8.9 | 5.26 ± 0.52 |
| Ubiquinol-2 (Q₂H₂) | 65.21 ± 15.31 | 8.65 ± 2.5 |
| Data from heterologously expressed M. tuberculosis cytochrome bd oxidase.[2] |
Table 3: Gene Expression of cydA under Stress Conditions
| Condition | Fold Change in cydA Expression | Model Organism |
| Hypoxia | ~2-fold increase | M. smegmatis |
| Hypoxia | Upregulated (qualitative) | M. tuberculosis |
| Nitric Oxide Exposure | Upregulated (qualitative) | M. tuberculosis |
| Quantitative data on precise fold-changes in Mtb under various conditions is still being actively researched. The data from the closely related M. smegmatis provides a strong indication of the response in Mtb.[9][20] |
Experimental Protocols
Generation of cyd Mutant Strains in M. tuberculosis
This protocol describes the generation of a gene deletion mutant of cydA in M. tuberculosis using homologous recombination.
Materials:
-
M. tuberculosis strain (e.g., H37Rv)
-
Suicide vector (e.g., pYUB854) containing flanking regions of cydA and a selectable marker (e.g., hygromycin resistance cassette)
-
Electroporator and cuvettes
-
Middlebrook 7H9 broth and 7H10 agar supplemented with OADC
-
Appropriate antibiotics (e.g., hygromycin, kanamycin)
-
PCR reagents and primers for verification
Procedure:
-
Construct the Suicide Vector: Clone the upstream and downstream flanking regions of the cydA gene into a suicide vector. Ligate a hygromycin resistance cassette between the two flanking regions.
-
Electroporation: Prepare electrocompetent M. tuberculosis cells. Electroporate the suicide vector into the competent cells.
-
Selection of Single Crossovers: Plate the electroporated cells on 7H10 agar containing hygromycin to select for transformants where the plasmid has integrated into the chromosome via a single crossover event.
-
Selection of Double Crossovers: Culture the single crossover mutants in 7H9 broth without any antibiotics to allow for the second crossover event to occur. Plate serial dilutions on 7H10 agar containing hygromycin and sucrose (if the vector contains a sacB counter-selectable marker). Colonies that grow are potential double crossover mutants where the wild-type cydA has been replaced by the hygromycin resistance cassette.
-
Verification: Confirm the gene deletion in the putative mutants by PCR using primers flanking the cydA gene and by Southern blotting.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Mtb Transcription Factors
This protocol outlines the general steps for performing ChIP-Seq to identify the binding sites of a transcription factor that regulates cydABDC expression.[11][21][25][26]
Materials:
-
M. tuberculosis strain overexpressing a FLAG-tagged transcription factor of interest
-
Formaldehyde for cross-linking
-
Lysis buffer
-
Sonicator
-
Anti-FLAG antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification
-
Reagents for library preparation and next-generation sequencing
Procedure:
-
Cross-linking: Grow the M. tuberculosis culture to the desired phase and treat with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-FLAG antibody to specifically pull down the transcription factor-DNA complexes. Use protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the protein-DNA complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-linking by heating and treat with proteinase K to digest the proteins. Purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to the M. tuberculosis genome and use peak-calling algorithms to identify regions of enrichment, which correspond to the binding sites of the transcription factor.
Macrophage Infection Model and CFU Enumeration
This protocol describes the infection of macrophages with M. tuberculosis to assess intracellular survival.[27][28][29]
Materials:
-
Macrophage cell line (e.g., THP-1) or bone marrow-derived macrophages (BMDMs)
-
M. tuberculosis culture
-
Cell culture medium (e.g., RPMI-1640) with serum
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
7H10 agar plates
Procedure:
-
Macrophage Seeding: Seed macrophages in a 24-well plate and allow them to adhere overnight.
-
Preparation of Mtb Inoculum: Grow M. tuberculosis to mid-log phase. Wash the bacteria with PBS and resuspend in cell culture medium. Prepare a single-cell suspension.
-
Infection: Infect the macrophages with M. tuberculosis at a desired multiplicity of infection (MOI), for example, 10:1.
-
Phagocytosis: Incubate for 4 hours to allow for phagocytosis.
-
Removal of Extracellular Bacteria: Wash the cells with PBS to remove extracellular bacteria. Add fresh medium containing a low concentration of gentamicin to kill any remaining extracellular bacteria.
-
Intracellular Survival Assay: At different time points post-infection (e.g., 0, 24, 48, 72 hours), lyse the infected macrophages with lysis buffer.
-
CFU Enumeration: Plate serial dilutions of the cell lysates on 7H10 agar plates. Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the number of viable intracellular bacteria.
Mouse Model of Mtb Infection
This protocol provides a general outline for a low-dose aerosol infection model in mice.[4][6][22][30][31]
Materials:
-
Specific pathogen-free mice (e.g., C57BL/6)
-
Aerosol infection chamber
-
M. tuberculosis culture
-
7H10 agar plates
Procedure:
-
Preparation of Mtb for Aerosol Infection: Grow M. tuberculosis to mid-log phase, wash, and resuspend in sterile saline to the desired concentration.
-
Aerosol Infection: Place mice in an aerosol infection chamber and deliver a low dose of M. tuberculosis (e.g., 50-100 CFU per lung).
-
Monitoring: Monitor the mice for signs of disease and weight loss.
-
Bacterial Burden Determination: At various time points post-infection, euthanize a subset of mice. Aseptically remove the lungs and spleen.
-
Homogenization and Plating: Homogenize the organs in PBS. Plate serial dilutions of the homogenates on 7H10 agar.
-
CFU Counting: Incubate the plates for 3-4 weeks and count the colonies to determine the bacterial load in the organs.
Measurement of Oxygen Consumption Rate (OCR)
This protocol describes the measurement of OCR in whole M. tuberculosis cells using a Seahorse XF Analyzer or a similar instrument.[32][33][34]
Materials:
-
M. tuberculosis culture
-
Seahorse XF Analyzer
-
XF cell culture microplates
-
Assay medium (e.g., 7H9 broth without supplements)
-
Inhibitors or compounds of interest
Procedure:
-
Cell Seeding: Adhere M. tuberculosis to the bottom of an XF cell culture microplate.
-
Assay Preparation: Replace the growth medium with pre-warmed assay medium.
-
Instrument Setup: Calibrate the Seahorse XF Analyzer.
-
Baseline Measurement: Measure the basal oxygen consumption rate.
-
Compound Injection: Inject the inhibitor(s) of interest (e.g., a cytochrome bcc-aa3 inhibitor followed by a cytochrome bd oxidase inhibitor) and monitor the change in OCR.
-
Data Analysis: Analyze the OCR data to determine the effect of the compounds on Mtb respiration.
Visualizations
Signaling Pathways and Workflows
Caption: The branched electron transport chain of M. tuberculosis.
Caption: Simplified signaling pathway for the upregulation of cytochrome bd oxidase under hypoxic stress.
Caption: Logical workflow demonstrating the synergistic effect of dual inhibition of terminal oxidases.
Conclusion
The cytochrome bd oxidase is a linchpin in the survival strategy of Mycobacterium tuberculosis, enabling it to withstand the harsh conditions within the host and contributing to drug tolerance. Its unique presence in prokaryotes and its critical role in pathogenesis make it a high-value target for novel anti-tubercular drug discovery. A comprehensive understanding of its structure, function, and regulation, facilitated by the methodologies and data presented in this guide, is paramount for the successful development of new therapeutic interventions that can overcome the challenge of tuberculosis. The synergistic inhibition of both terminal oxidases represents a promising strategy to shorten treatment regimens and combat drug-resistant strains of Mtb.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Identification of 2-Aryl-Quinolone Inhibitors of Cytochrome bd and Chemical Validation of Combination Strategies for Respiratory Inhibitors against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | Humanized Mouse Model Mimicking Pathology of Human Tuberculosis for in vivo Evaluation of Drug Regimens [frontiersin.org]
- 5. Generation of Mutant Strains. [bio-protocol.org]
- 6. rupress.org [rupress.org]
- 7. Dual inhibition of the terminal oxidases eradicates antibiotic‐tolerant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Hypoxia-Activated Cytochrome bd Expression in Mycobacterium smegmatis Is Cyclic AMP Receptor Protein Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single cell analysis of M. tuberculosis phenotype and macrophage lineages in the infected lung - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ChIP-Seq and the complexity of bacterial transcriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The cryo-EM structure of the bd oxidase from M. tuberculosis reveals a unique structural framework and enables rational drug design to combat TB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Mtb-cyt-bd oxidase-IN-1 | TargetMol [targetmol.com]
- 16. Regulation of the Mycobacterium tuberculosis hypoxic response gene encoding α-crystallin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolic Switching of Mycobacterium tuberculosis during Hypoxia Is Controlled by the Virulence Regulator PhoP - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hypoxia Sensing and Persistence Genes Are Expressed during the Intragranulomatous Survival of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hypoxia Is Not a Main Stress When Mycobacterium tuberculosis Is in a Dormancy-Like Long-Chain Fatty Acid Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 21. journals.asm.org [journals.asm.org]
- 22. Protocol for developing a mouse model of post-primary pulmonary tuberculosis after hematogenous spread in native lungs and lung implants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cytochrome bd oxidase: an emerging anti-tubercular drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. medchemexpress.com [medchemexpress.com]
- 25. researchgate.net [researchgate.net]
- 26. bv-brc.org [bv-brc.org]
- 27. A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Single cell preparations of Mycobacterium tuberculosis damage the mycobacterial envelope and disrupt macrophage interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]
- 30. academic.oup.com [academic.oup.com]
- 31. academic.oup.com [academic.oup.com]
- 32. Frontiers | Understanding the Physiological Requirements of the Mountain Bike Cross-Country Olympic Race Format [frontiersin.org]
- 33. Protocol for Measurement of Oxygen Consumption Rate In Situ in Permeabilized Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary In Vitro Evaluation of Novel Mtb-cyt-bd Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of novel inhibitors targeting the Mycobacterium tuberculosis (Mtb) cytochrome bd (cyt-bd) oxidase. The emergence of multidrug-resistant tuberculosis necessitates the exploration of new therapeutic targets, and the cyt-bd oxidase, a key component of the mycobacterial respiratory chain, presents a promising avenue for drug development.[1][2] This document outlines the essential experimental protocols, data interpretation, and visualization of key pathways and workflows relevant to the initial assessment of cyt-bd oxidase inhibitors, using the hypothetical compound "Mtb-cyt-bd oxidase-IN-4" as an illustrative example.
The Role of Cytochrome bd Oxidase in M. tuberculosis
Mycobacterium tuberculosis possesses a branched electron transport chain with two terminal oxidases: the cytochrome bcc-aa3 supercomplex and the cytochrome bd oxidase.[2][3] While the cytochrome bcc-aa3 is the primary oxidase under normoxic conditions, the cyt-bd oxidase plays a crucial role in maintaining respiration and ATP synthesis under hypoxic conditions, which are characteristic of the host environment during infection.[1][3][4] The cyt-bd oxidase is absent in eukaryotes, making it an attractive and selective target for novel anti-tubercular agents.[1][2][5] Inhibition of cyt-bd oxidase has been shown to be particularly effective in combination with inhibitors of the bcc-aa3 complex, such as Q203, leading to a synergistic bactericidal effect.[5][6][7]
Quantitative Data Summary
The following tables summarize illustrative quantitative data for the preliminary in vitro evaluation of a hypothetical Mtb-cyt-bd oxidase inhibitor, "this compound".
Table 1: Biochemical and Whole-Cell Activity of this compound
| Assay Type | Parameter | This compound | Aurachin D (Reference) |
| Biochemical Assay | IC50 vs. purified Mtb cyt-bd oxidase | 0.15 µM | 0.05 µM |
| Whole-Cell Assay (Aerobic) | MIC vs. Mtb H37Rv | 2.5 µM | >10 µM |
| Whole-Cell Assay (Hypoxic) | MIC vs. Mtb H37Rv | 0.8 µM | 1.2 µM |
| Synergy Assay | MIC vs. Mtb H37Rv (+ 0.1 µM Q203) | 0.2 µM | 0.1 µM |
Table 2: Bactericidal Activity of this compound
| Compound | Concentration | Time Point (Days) | Log10 Reduction in CFU/mL | Phenotype |
| This compound | 10x MIC | 7 | < 1 | Bacteriostatic |
| Q203 | 10x MIC | 7 | < 1 | Bacteriostatic |
| This compound + Q203 | 10x MIC (each) | 7 | > 3 | Bactericidal |
Experimental Protocols
A robust in vitro evaluation begins with the availability of purified enzyme. The Mtb cyt-bd oxidase can be heterologously expressed in a suitable host, such as Mycobacterium smegmatis or Escherichia coli.
-
Construct Generation: The cydABDC operon from M. tuberculosis is cloned into an episomal expression vector (e.g., pYUB28b).[8] A C-terminal affinity tag (e.g., FLAG or His-tag) can be added to the cydB gene to facilitate purification.[8]
-
Expression: The expression vector is transformed into the host strain. Expression is induced under appropriate conditions (e.g., specific inducer, temperature, and time).
-
Membrane Vesicle Preparation: Cells are harvested and lysed. The cell lysate is ultracentrifuged to pellet the membrane fraction containing the expressed oxidase.
-
Solubilization and Purification: The membrane-bound oxidase is solubilized using a suitable detergent (e.g., DDM). The solubilized protein is then purified using affinity chromatography corresponding to the engineered tag.
-
Quality Control: The purity and integrity of the enzyme are assessed by SDS-PAGE and UV-visible spectroscopy to confirm the presence of the characteristic heme signals.[8]
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified cyt-bd oxidase.
-
Principle: The rate of oxygen consumption by the purified enzyme is monitored using an oxygen electrode in the presence of a suitable electron donor (e.g., menaquinol). The reduction in the rate of oxygen consumption upon addition of the inhibitor is quantified.
-
Protocol:
-
Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4) containing the purified Mtb cyt-bd oxidase.
-
Add the test compound (e.g., this compound) at various concentrations.
-
Initiate the reaction by adding the electron donor (e.g., reduced menaquinone-2).
-
Monitor the decrease in oxygen concentration over time using a Clark-type oxygen electrode or a fluorescence-based oxygen sensor.
-
Calculate the rate of oxygen consumption and determine the IC50 value of the inhibitor.
-
This assay assesses the impact of the inhibitor on the energy metabolism of whole M. tuberculosis cells, often in the presence of an inhibitor of the alternative respiratory pathway.[7]
-
Principle: This assay exploits the conditional essentiality of cyt-bd oxidase when the cyt-bcc:aa3 complex is inhibited by a compound like Q203. Inhibition of both terminal oxidases leads to a significant drop in cellular ATP levels.[7]
-
Protocol:
-
Culture M. tuberculosis H37Rv to mid-log phase.
-
Wash and resuspend the cells in an appropriate buffer.
-
Aliquot the cell suspension into a 96-well plate.
-
Add the test compound (e.g., this compound) at various concentrations, both in the presence and absence of a fixed concentration of Q203.
-
Incubate the plate under desired conditions (e.g., 37°C for 24 hours).
-
Lyse the cells and measure the ATP levels using a commercial bioluminescence-based assay kit (e.g., BacTiter-Glo™).
-
A compound that depletes ATP only in the presence of Q203 is considered a putative cyt-bd oxidase inhibitor.[7]
-
Visualizations: Signaling Pathways and Workflows
Caption: The branched electron transport chain in M. tuberculosis and points of inhibition.
Caption: A streamlined workflow for the in vitro screening and validation of novel Mtb cyt-bd oxidase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytochrome bd oxidase: an emerging anti-tubercular drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Host immunity increases Mycobacterium tuberculosis reliance on cytochrome bd oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryo-EM structure of mycobacterial cytochrome bd reveals two oxygen access channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 2-Aryl-Quinolone Inhibitors of Cytochrome bd and Chemical Validation of Combination Strategies for Respiratory Inhibitors against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cryo-EM structure of the bd oxidase from M. tuberculosis reveals a unique structural framework and enables rational drug design to combat TB - PMC [pmc.ncbi.nlm.nih.gov]
Structural Basis for Mtb-cyt-bd Oxidase-IN-4 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural and functional aspects of the inhibition of Mycobacterium tuberculosis (Mtb) cytochrome bd (cyt-bd) oxidase by the novel inhibitor IN-4, also identified as compound 1g. This document consolidates available quantitative data, details key experimental methodologies, and presents visual representations of the inhibitory mechanism and experimental workflows.
Introduction to Mtb-cyt-bd Oxidase as a Drug Target
Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a branched electron transport chain, which allows it to adapt to diverse oxygen environments within the host. The two terminal oxidases are the cytochrome bcc-aa3 supercomplex and the cytochrome bd oxidase. While the cytochrome bcc-aa3 is the primary oxidase under high oxygen tension, the cyt-bd oxidase is crucial for bacterial respiration and survival in the low-oxygen conditions characteristic of granulomas. This reliance on cyt-bd oxidase for persistence and virulence makes it a promising target for the development of new anti-tubercular drugs.
IN-4 is a potent inhibitor of Mtb-cyt-bd oxidase, belonging to a class of aurachin D analogues. Understanding the structural basis of its inhibitory action is pivotal for the rational design of next-generation therapeutics aimed at combating drug-resistant tuberculosis.
Quantitative Data for IN-4 (Compound 1g) Inhibition
The inhibitory potency of IN-4 (compound 1g) against Mtb-cyt-bd oxidase and its efficacy against whole Mtb cells have been quantitatively determined. The data is summarized in the table below.
| Inhibitor | Target | IC50 (µM) | MIC (µM) | Reference |
| IN-4 (Compound 1g) | Mtb-cyt-bd oxidase | 0.25 | 8 | [1] |
IC50: The half-maximal inhibitory concentration against the enzymatic activity of Mtb-cyt-bd oxidase. MIC: The minimum inhibitory concentration required to inhibit the growth of Mycobacterium tuberculosis H37Rv.
Experimental Protocols
This section details the methodologies for the synthesis of IN-4 (compound 1g) and the biological assays used to evaluate its inhibitory activity. The protocols are based on the methods described by Lawer et al., 2022.[1]
IN-4, a 6-fluoro-substituted farnesyl analogue of aurachin D, was synthesized via a Conrad–Limpach reaction. The general steps are outlined below:
-
Synthesis of the Quinolone Core: The synthesis starts with the reaction of a substituted aniline with a β-ketoester to form an enamine intermediate.
-
Cyclization: The enamine is then cyclized at high temperature to form the quinolone ring system.
-
Alkylation: The quinolone core is subsequently alkylated with a farnesyl bromide to introduce the isoprenoid side chain at the N1 position.
-
Purification: The final compound is purified using column chromatography to yield IN-4 (compound 1g).
For a detailed, step-by-step synthesis protocol, including reaction conditions, reagents, and characterization data, please refer to the supporting information of Lawer et al., 2022.[1]
The inhibitory activity of IN-4 against Mtb-cyt-bd oxidase was determined by measuring the oxygen consumption rate of inverted membrane vesicles (IMVs) from a strain of Mycobacterium smegmatis overexpressing the Mtb-cyt-bd oxidase.
-
Preparation of Inverted Membrane Vesicles (IMVs): M. smegmatis cells overexpressing the Mtb-cyt-bd oxidase are harvested and lysed. The cell lysate is then ultracentrifuged to pellet the membranes, which are subsequently resuspended and processed to form IMVs.
-
Oxygen Consumption Assay: The assay is performed using a Clark-type oxygen electrode. IMVs are added to a reaction buffer containing an electron donor (e.g., NADH or menadiol).
-
Inhibitor Addition: A baseline oxygen consumption rate is established before the addition of IN-4 at various concentrations.
-
Data Analysis: The decrease in the rate of oxygen consumption is measured, and the IC50 value is calculated by fitting the dose-response data to a suitable model.
The MIC of IN-4 against whole M. tuberculosis cells (H37Rv strain) was determined using a standard microplate-based assay.
-
Preparation of Bacterial Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.
-
Serial Dilution of Inhibitor: IN-4 is serially diluted in a 96-well microplate.
-
Inoculation: The bacterial culture is diluted and added to each well of the microplate.
-
Incubation: The plate is incubated at 37°C for a defined period (typically 7-14 days).
-
Determination of MIC: The MIC is determined as the lowest concentration of the inhibitor that prevents visible growth of the bacteria.
Visualizations
The following diagrams illustrate the proposed mechanism of action of IN-4 and the experimental workflow for its evaluation.
References
Probing the Molecular Interactions of Mtb-cyt-bd Oxidase-IN-7 with Mycobacterium tuberculosis Cytochrome bd Oxidase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide addresses the binding site and characterization of Mtb-cyt-bd oxidase-IN-7, a potent inhibitor of Mycobacterium tuberculosis (Mtb) cytochrome bd oxidase. The user query specified "Mtb-cyt-bd oxidase-IN-4"; however, publicly available scientific literature extensively documents "Mtb-cyt-bd oxidase-IN-7" with specific quantitative data. It is highly probable that "IN-4" is a typographical error, and this document will focus on the well-characterized "IN-7".
Introduction
Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a branched electron transport chain crucial for its survival and pathogenesis. One of the two terminal oxidases, cytochrome bd oxidase (CydAB), is essential for maintaining respiration under hypoxic and nitrosative stress, conditions encountered within the host.[1][2] Its absence in mammalian mitochondria makes it a prime target for novel anti-tubercular drug development.[1][2] This guide provides an in-depth technical overview of the binding interactions of Mtb-cyt-bd oxidase-IN-7, a 1-hydroxy-2-methylquinolin-4(1H)-one derivative, with its target, the Mtb cytochrome bd oxidase.
Quantitative Data Summary
The inhibitory and binding properties of Mtb-cyt-bd oxidase-IN-7 and other relevant inhibitors are summarized below. This data is critical for comparative analysis and understanding the structure-activity relationship of cytochrome bd oxidase inhibitors.
| Compound | Target Species | Assay Type | Quantitative Value | Reference |
| Mtb-cyt-bd oxidase-IN-7 | M. tuberculosis | Binding Affinity (Kd) | 4.17 µM | [3] |
| Mtb-cyt-bd oxidase-IN-7 | M. tuberculosis | Minimum Inhibitory Concentration (MIC) | 6.25 µM (on ΔqcrCAB strain) | [3] |
| Aurachin D | E. coli | IC50 (Duroquinol:O2 oxidoreductase activity) | 35 nM | |
| Aurachin D | M. smegmatis | IC50 (O2 consumption in inverted membranes) | ~400 nM | |
| CK-2-63 | M. tuberculosis | Molecular Docking Score (PLP) | 89.65 ± 2.4 | [4] |
| Imidazopyridine (255) | M. tuberculosis | Molecular Docking Score | -8.38 | [5] |
Binding Site of Mtb-cyt-bd Oxidase-IN-7 on Cytochrome bd Oxidase
The precise binding site of Mtb-cyt-bd oxidase-IN-7 has been elucidated through a combination of structural biology, computational modeling, and biochemical assays. The cryo-EM structure of Mtb cytochrome bd oxidase (PDB ID: 7NKZ) has been instrumental in this endeavor.[2][6][7]
Key Binding Pocket: Mtb-cyt-bd oxidase-IN-7 is predicted to bind within the menaquinone (MK-9) binding pocket in close proximity to heme b595 .[7] This is a distinct, newly identified site that appears to compensate for the inactive conformation of the canonical quinol oxidation site within the Q-loop domain in Mtb.[7]
Interacting Residues: While the specific residues interacting with Mtb-cyt-bd oxidase-IN-7 are not explicitly detailed in the provided search results, molecular docking studies with similar quinolone-based inhibitors like CK-2-63 suggest interactions with residues within this MK-9 binding cavity.[4] The natural substrate, menaquinone, is observed to bind in a cleft formed by transmembrane helices 1 and 9 of the CydA subunit.[7] It is highly probable that Mtb-cyt-bd oxidase-IN-7 occupies this same pocket, disrupting the electron transfer to heme b595.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Inhibition
The following diagram illustrates the proposed mechanism by which Mtb-cyt-bd oxidase-IN-7 inhibits the electron transport chain in M. tuberculosis.
Caption: Proposed inhibitory action of Mtb-cyt-bd oxidase-IN-7 on the Mtb electron transport chain.
Experimental Workflow for Binding Site Characterization
The following diagram outlines a typical experimental workflow to identify and characterize the binding site of a novel inhibitor like Mtb-cyt-bd oxidase-IN-7.
Caption: Workflow for identifying and validating the inhibitor binding site on cytochrome bd oxidase.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of cytochrome bd oxidase inhibitors.
Heterologous Expression and Purification of Mtb Cytochrome bd Oxidase
This protocol is based on methods described for producing Mtb cytochrome bd oxidase for structural and functional studies.[6]
-
Construct Generation: The cydABDC operon from M. tuberculosis H37Rv is cloned into an episomal expression vector (e.g., pYUB28b) suitable for expression in a fast-growing, non-pathogenic mycobacterial host like Mycolicibacterium smegmatis (formerly Mycobacterium smegmatis). A C-terminal affinity tag (e.g., FLAG or His-tag) is engineered onto the CydB subunit for purification.
-
Expression: The expression vector is transformed into a M. smegmatis strain deleted for its endogenous cydAB genes (ΔcydAB) to avoid contamination. Cultures are grown in a suitable medium (e.g., 7H9 broth with supplements) at 37°C with shaking. Expression is induced at a specific optical density (e.g., OD600 of 0.8-1.0) with an appropriate inducer (e.g., acetamide).
-
Membrane Preparation: Cells are harvested by centrifugation, resuspended in a lysis buffer (containing protease inhibitors), and lysed by high-pressure homogenization. The cell lysate is subjected to ultracentrifugation to pellet the cell membranes.
-
Solubilization: The membrane pellet is resuspended and the membrane proteins, including the cytochrome bd oxidase, are solubilized using a mild non-ionic detergent (e.g., n-dodecyl-β-D-maltoside, DDM).
-
Affinity Chromatography: The solubilized protein fraction is loaded onto an affinity chromatography column corresponding to the engineered tag (e.g., anti-FLAG M2 affinity resin). After washing, the protein is eluted with a competitive eluent (e.g., FLAG peptide).
-
Size Exclusion Chromatography: The eluted protein is further purified by size exclusion chromatography to remove aggregates and remaining impurities. The purified protein is collected in a buffer containing a suitable detergent for stability.
-
Quality Control: The purity and integrity of the protein are assessed by SDS-PAGE and UV-visible spectroscopy to confirm the presence of the characteristic heme spectra.
Oxygen Consumption Rate (OCR) Assay using Inverted Membrane Vesicles (IMVs)
This assay measures the enzymatic activity of cytochrome bd oxidase and its inhibition.[8]
-
Preparation of IMVs: IMVs are prepared from M. smegmatis overexpressing Mtb cytochrome bd oxidase. Cells are lysed, and the membrane fraction is isolated by ultracentrifugation. The membranes are then passed through a high-pressure homogenizer to form inverted vesicles.
-
Assay Setup: The assay is performed in a sealed chamber equipped with an oxygen electrode (e.g., a Clark-type electrode or a fluorescence-based sensor). The chamber is filled with a respiration buffer at a constant temperature (e.g., 30°C).
-
Substrate and Inhibitor Addition: IMVs are added to the chamber. To specifically measure the activity of cytochrome bd oxidase, an inhibitor of the cytochrome bcc-aa3 complex (e.g., Q203 or TB47) is added to block the alternative respiratory pathway. The reaction is initiated by the addition of an electron donor, such as NADH or a menaquinol analogue.
-
Data Acquisition: The decrease in oxygen concentration in the chamber is monitored over time. The rate of oxygen consumption is calculated from the slope of the linear phase of the oxygen depletion curve.
-
Inhibition Measurement: To determine the IC50 of an inhibitor, the assay is repeated with a range of inhibitor concentrations. The percentage of inhibition is calculated relative to a control experiment without the inhibitor (e.g., with DMSO vehicle). The IC50 value is determined by fitting the dose-response data to a suitable equation.
Cryo-Electron Microscopy (Cryo-EM) for Structural Determination
This protocol is a generalized procedure based on the successful structure determination of Mtb cytochrome bd oxidase.[6][7][9]
-
Sample Preparation: The purified cytochrome bd oxidase is concentrated to an appropriate level (e.g., 2-5 mg/mL). For structure determination in the presence of an inhibitor, the protein is incubated with a molar excess of the compound before grid preparation.
-
Grid Preparation: A small volume (e.g., 3 µL) of the protein solution is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3). The grid is then blotted to remove excess liquid and rapidly plunge-frozen in liquid ethane using a vitrification robot (e.g., a Vitrobot).
-
Data Collection: The frozen grids are loaded into a high-end transmission electron microscope (e.g., a Titan Krios) equipped with a direct electron detector. A large dataset of movie micrographs is collected automatically.
-
Image Processing: The raw movie frames are corrected for beam-induced motion. The contrast transfer function (CTF) of each micrograph is estimated. Particles (individual protein complexes) are picked from the micrographs, extracted, and subjected to 2D classification to remove noise and select for high-quality particles.
-
3D Reconstruction: An initial 3D model is generated, and the 2D class averages are used to reconstruct a 3D density map. This map is then refined through iterative cycles of 3D classification and refinement to achieve the highest possible resolution.
-
Model Building and Refinement: An atomic model of the protein (and the bound inhibitor, if visible in the density) is built into the final cryo-EM density map. The model is then refined using real-space refinement programs, and the final structure is validated.
Molecular Docking of Inhibitors
This protocol outlines the computational approach to predict the binding pose of an inhibitor.[4][5]
-
Protein Preparation: The cryo-EM structure of Mtb cytochrome bd oxidase (PDB ID: 7NKZ) is used as the receptor. The structure is prepared by adding hydrogen atoms, assigning protonation states to ionizable residues, and removing water molecules and any co-crystallized ligands not relevant to the binding site of interest.
-
Ligand Preparation: The 3D structure of the inhibitor (e.g., Mtb-cyt-bd oxidase-IN-7) is generated and energy-minimized using a suitable force field.
-
Binding Site Definition: The binding site is defined based on experimental data. For Mtb-cyt-bd oxidase-IN-7, the menaquinone binding pocket near heme b595 is selected as the docking region.
-
Docking Simulation: A molecular docking program (e.g., GOLD, AutoDock, or Schrödinger's Glide) is used to dock the prepared ligand into the defined binding site of the receptor. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.
-
Scoring and Analysis: The resulting docking poses are scored based on their predicted binding affinity. The top-scoring poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the protein residues. This analysis provides a structural hypothesis for the mechanism of inhibition.
Conclusion
The Mtb cytochrome bd oxidase is a clinically validated target for the development of new anti-tubercular agents. Mtb-cyt-bd oxidase-IN-7 represents a promising chemical scaffold for inhibitors targeting the menaquinone binding site of this enzyme. The synergistic bactericidal effect observed when combining cytochrome bd oxidase inhibitors with inhibitors of the cytochrome bcc-aa3 complex underscores the potential of a dual-targeting strategy to combat drug-resistant tuberculosis. The experimental and computational protocols detailed in this guide provide a robust framework for the continued discovery, characterization, and optimization of novel cytochrome bd oxidase inhibitors.
References
- 1. Cryo-EM structure of mycobacterial cytochrome bd reveals two oxygen access channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome bd oxidase: an emerging anti-tubercular drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of 2-Aryl-Quinolone Inhibitors of Cytochrome bd and Chemical Validation of Combination Strategies for Respiratory Inhibitors against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. rcsb.org [rcsb.org]
- 7. The cryo-EM structure of the bd oxidase from M. tuberculosis reveals a unique structural framework and enables rational drug design to combat TB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual inhibition of the terminal oxidases eradicates antibiotic‐tolerant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cryo-EM structure of the bd oxidase from M. tuberculosis reveals a unique structural framework and enables rational drug design to combat TB - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Initial Screening of Mycobacterium tuberculosis Cytochrome bd Oxidase Inhibitors
Disclaimer: Publicly available information on a specific compound designated "Mtb-cyt-bd oxidase-IN-4" is not available at this time. This guide provides a comprehensive overview of the initial screening process for inhibitors of the Mycobacterium tuberculosis (Mtb) cytochrome bd (cyt-bd) oxidase, using publicly available data for the similarly named compound Mtb-cyt-bd oxidase-IN-2 and other well-characterized representative inhibitors.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mycobacterium tuberculosis electron transport chain (ETC) is a critical pathway for energy production and has become a key target for novel anti-tubercular drug development.[1] The Mtb respiratory chain is branched, featuring two terminal oxidases: the cytochrome bcc-aa3 supercomplex and the cytochrome bd oxidase.[2] While the cytochrome bcc-aa3 complex is the primary oxidase under standard conditions, the cytochrome bd oxidase is crucial for Mtb's survival under stressful conditions such as hypoxia and nitrosative stress, and when the primary complex is inhibited.[3][4] This functional redundancy limits the efficacy of drugs targeting only the bcc-aa3 complex, making the cyt-bd oxidase an attractive target for combination therapies to achieve a more potent bactericidal effect.[3][5] This guide outlines the core methodologies and data presentation for the initial screening of novel Mtb cyt-bd oxidase inhibitors.
Data Presentation: In Vitro Screening of Mtb-cyt-bd Oxidase Inhibitors
Quantitative data from initial screening assays are crucial for comparing the potency and efficacy of novel compounds. Below are representative data for known inhibitors.
Table 1: Initial Screening Data for Mtb-cyt-bd oxidase-IN-2
| Compound | Target Assay | IC50 (µM) | Mtb Strain | MIC (µM) | M. smegmatis MIC (µM) |
| Mtb-cyt-bd oxidase-IN-2 | Mtb cyt-bd oxidase inhibition | 0.67 | M. tuberculosis | 256 | >512 |
| Data sourced from MedchemExpress.[6] |
Table 2: Initial Screening Data for Representative Mtb-cyt-bd Oxidase Inhibitors
| Compound | Mtb Strain | Assay Condition | IC50 (µM) | MIC (µM) | Notes |
| CK-2-63 | H37Rv | - | - | 5 (MIC90) | Exhibits a bacteriostatic phenotype alone; synergizes with Q203 and Bedaquiline.[3] |
| ND-011992 | H37Rv | - | 2.8 - 4.2 | - | Active against various clinical isolates, including MDR and XDR strains.[7][8] |
| ND-011992 | H37Rv | In the presence of 100 nM Q203 | - | 0.2 - 1 | Synergistically inhibits ATP production and growth with Q203.[7] |
| ND-011992 | - | Mtb respiratory complex I inhibition | 0.12 | - | Also targets other respiratory complexes.[8][9] |
| F1061-0249 | - | Oxygen Consumption Rate (OCR) | - | - | Decreased OCR to 31.82% of initial levels.[10][11] |
| F3259-0446 | - | Oxygen Consumption Rate (OCR) | - | - | Decreased OCR to 32.37% of initial levels.[10][11] |
| F6617-3528 | - | Oxygen Consumption Rate (OCR) | - | - | Decreased OCR to 18.99% of initial levels.[10][11] |
| F3382-2259 | - | Oxygen Consumption Rate (OCR) | - | - | Decreased OCR to 30.41% of initial levels.[10][11] |
Experimental Protocols
The initial screening of Mtb cyt-bd oxidase inhibitors typically involves a combination of biochemical and whole-cell assays.
This assay directly measures the impact of an inhibitor on the respiratory activity of mycobacteria or isolated membrane vesicles.
-
Objective: To determine if a compound inhibits oxygen consumption mediated by the cyt-bd oxidase.
-
Methodology:
-
Preparation of Mycobacterial Cells or Inverted Membrane Vesicles (IMVs): M. smegmatis or M. tuberculosis cells are cultured to a high optical density.[5] Alternatively, IMVs can be prepared from strains overexpressing the Mtb cyt-bd oxidase.[10]
-
Assay Setup: A suspension of cells or IMVs is placed in a sealed chamber equipped with an oxygen electrode (e.g., Hansatech Oxytherm+ system).[5]
-
Inhibition of Cytochrome bcc-aa3: To ensure that the measured oxygen consumption is primarily due to the cyt-bd oxidase, a known inhibitor of the cytochrome bcc-aa3 complex, such as Q203 or TB47, is added.[5][10]
-
Substrate Addition: An electron donor, such as glucose (for whole cells) or NADH (for IMVs), is added to initiate respiration.[5][10]
-
Inhibitor Addition: The baseline rate of oxygen consumption is measured, after which the test compound is added at various concentrations.
-
Data Analysis: The percentage decrease in the oxygen consumption rate is calculated relative to the baseline. IC50 values can be determined from dose-response curves.[5]
-
This assay assesses the compound's ability to interfere with the cell's energy homeostasis, often in a background where the primary respiratory pathway is already compromised.
-
Objective: To identify compounds that inhibit ATP synthesis by targeting the cyt-bd oxidase, especially when the bcc-aa3 complex is blocked.
-
Methodology:
-
Bacterial Culture: M. tuberculosis or M. bovis BCG cultures are grown to mid-log phase.
-
Assay Plate Preparation: Compounds are serially diluted in a 96-well plate.
-
Co-treatment: The bacterial suspension is added to the wells, often in the presence of a fixed concentration of a bcc-aa3 inhibitor like Q203.[7] This makes the cells reliant on the cyt-bd oxidase for maintaining ATP levels.
-
Incubation: The plates are incubated for a defined period (e.g., 15 hours).[7]
-
ATP Measurement: A reagent that lyses the cells and provides the substrate for luciferase (e.g., BacTiter-Glo™) is added. The resulting luminescence, which is proportional to the ATP concentration, is measured using a luminometer.
-
Data Analysis: The reduction in ATP levels is compared to untreated controls. This assay is effective for high-throughput screening to identify compounds that synergize with bcc-aa3 inhibitors.[7]
-
This standard microbiology assay determines the lowest concentration of a compound that inhibits the visible growth of Mtb.
-
Objective: To assess the whole-cell anti-mycobacterial activity of the inhibitor.
-
Methodology:
-
Strain Selection: Assays are typically performed on the virulent Mtb strain H37Rv. To specifically assess cyt-bd oxidase inhibitors, a mutant strain lacking the cytochrome bcc-aa3 complex (e.g., ΔctaE-qcrCAB) can be used, which is hypersusceptible to cyt-bd inhibitors.[7]
-
Assay Setup: The compound is serially diluted in 7H9 broth in a 96-well plate.
-
Inoculation: A standardized inoculum of Mtb is added to each well.
-
Incubation: Plates are incubated at 37°C for 2-3 weeks.[7]
-
MIC Determination: The MIC is defined as the lowest drug concentration at which no visible bacterial growth is observed.[7] Growth can be assessed visually or by using a growth indicator like resazurin.
-
Mandatory Visualizations
The following diagram illustrates the key components of the Mtb electron transport chain, highlighting the branched pathway with its two terminal oxidases.
Caption: The branched electron transport chain of Mycobacterium tuberculosis.
This diagram outlines a typical workflow from initial high-throughput screening to hit validation.
Caption: A generalized workflow for the initial screening and validation of Mtb-cyt-bd oxidase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 2-Aryl-Quinolone Inhibitors of Cytochrome bd and Chemical Validation of Combination Strategies for Respiratory Inhibitors against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dual inhibition of the terminal oxidases eradicates antibiotic‐tolerant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ND-011992 | Cyt‐bd inhibitor | Probechem Biochemicals [probechem.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for Cell-Based Assay of Mtb-cyt-bd Oxidase-IN-4 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a branched electron transport chain (ETC) crucial for its survival and pathogenesis.[1][2] One of the two terminal oxidases in this chain is the cytochrome bd (cyt-bd) oxidase, which is absent in eukaryotes, making it an attractive target for novel anti-tubercular drugs.[2][3] The cyt-bd oxidase is particularly important for Mtb under stressful conditions, such as hypoxia and nitrosative stress, and it plays a role in the bacterium's resistance to inhibitors of the primary terminal oxidase, the cytochrome bcc-aa3 supercomplex.[1][2]
Inhibitors of cyt-bd oxidase, such as the experimental compound Mtb-cyt-bd oxidase-IN-4, are being investigated for their potential to act synergistically with other ETC inhibitors to achieve a bactericidal effect against Mtb. This document provides detailed protocols for a cell-based assay to determine the activity of this compound by measuring its effect on the oxygen consumption rate of whole Mtb cells.
Principle of the Assay
The activity of this compound is assessed by measuring its inhibitory effect on the oxygen consumption rate (OCR) of Mtb cultures. This is achieved by using specific inhibitors to isolate the activity of the cyt-bd oxidase from the overall respiratory activity of the bacterium. The primary cytochrome bcc-aa3 complex is inhibited using a specific inhibitor like Q203 (Telacebec), ensuring that the remaining oxygen consumption is primarily mediated by the cyt-bd oxidase. The addition of a cyt-bd oxidase inhibitor, such as this compound, will then lead to a further decrease in OCR, which can be quantified to determine its inhibitory potency (e.g., IC50).
This application note details two common methods for measuring OCR in mycobacteria: a fluorescence-based plate reader assay using an oxygen-sensitive probe (MitoXpress Xtra) and the Seahorse XF Extracellular Flux Analyzer.
Quantitative Data Presentation
The following table summarizes the inhibitory activity of a representative Mtb-cyt-bd oxidase inhibitor, Mtb-cyt-bd oxidase-IN-2, against Mtb cyt-bd oxidase and whole Mtb cells. Data for this compound is not yet publicly available, and the data for IN-2 is provided as a representative example.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| Mtb-cyt-bd oxidase-IN-2 | Mtb cyt-bd oxidase | Biochemical | IC50 | 0.67 µM | [4] |
| Mtb-cyt-bd oxidase-IN-2 | Mycobacterium tuberculosis | Whole-cell growth inhibition | MIC | 256 µM | [4] |
IC50: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration.
Signaling Pathway: Mtb Electron Transport Chain
The following diagram illustrates the branched electron transport chain of Mycobacterium tuberculosis, highlighting the roles of the two terminal oxidases.
Caption: Mtb Electron Transport Chain Pathway.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the cell-based assay to determine the activity of this compound.
Caption: Cell-based Assay Workflow.
Experimental Protocols
Protocol 1: Oxygen Consumption Assay using MitoXpress Xtra Probe
This protocol is adapted for a 96-well plate format and is suitable for medium to high-throughput screening.
Materials:
-
Mycobacterium tuberculosis H37Rv (or other suitable strain)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
MitoXpress Xtra Oxygen Consumption Assay kit (e.g., from Agilent/Luxcel Biosciences)
-
Q203 (Telacebec)
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Black, clear-bottom 96-well microplates
-
High-sensitivity mineral oil
-
Fluorescence plate reader with kinetic reading capability (Excitation: 380 nm, Emission: 650 nm)
-
Spectrophotometer for measuring OD600
-
Anaerobic jar (optional, for validation with methylene blue)
Procedure:
-
Culture Preparation:
-
Grow Mtb in 7H9 broth to mid-log phase (OD600 of 0.4-0.8).
-
On the day of the assay, dilute the culture with fresh 7H9 broth to an OD600 of 0.3.[5]
-
-
Compound Preparation:
-
Prepare stock solutions of Q203 and this compound in DMSO.
-
Prepare serial dilutions of this compound in 7H9 broth. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
-
Assay Setup:
-
Dispense 150 µL of the adjusted Mtb culture into the wells of a black, clear-bottom 96-well plate.[5]
-
Include wells for vehicle control (DMSO only), a positive control for cyt-bd oxidase inhibition (if available), and no-cell controls (media only).
-
To isolate cyt-bd oxidase activity, add Q203 to all wells (except no-cell controls) to a final concentration that maximally inhibits the cytochrome bcc-aa3 complex (e.g., 400 nM, this may require optimization).[5]
-
Add the serial dilutions of this compound to the appropriate wells.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 4-6 hours) to allow the inhibitors to take effect.[5]
-
-
Oxygen Consumption Measurement:
-
Following pre-incubation, add 10 µL of the MitoXpress Xtra oxygen probe to each well.[5]
-
Carefully overlay the contents of each well with a layer of high-sensitivity mineral oil (approximately 100 µL) to prevent oxygen from the air from diffusing into the medium.[6][7]
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence kinetically (Ex: 380 nm, Em: 650 nm) over a period of several hours (e.g., 500 minutes), taking readings every 5-10 minutes.[5]
-
-
Data Analysis:
-
The rate of increase in fluorescence is proportional to the rate of oxygen consumption.
-
Calculate the rate of oxygen consumption (slope of the kinetic curve) for each well.
-
Normalize the rates to the vehicle control.
-
Plot the normalized OCR against the concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Oxygen Consumption Assay using Seahorse XF Analyzer
This protocol provides real-time measurements of OCR and is highly sensitive, allowing for the determination of mitochondrial function parameters.
Materials:
-
Mycobacterium tuberculosis H37Rv (or other suitable strain)
-
Middlebrook 7H9 broth (unbuffered for the assay, pH adjusted as needed)
-
Seahorse XF Cell Culture Microplate (e.g., XF96)
-
Seahorse XF Calibrant
-
Seahorse XF Sensor Cartridge
-
Q203 (Telacebec)
-
This compound
-
DMSO
-
Cell-Tak cell and tissue adhesive
-
Seahorse XFe96 or XF Pro Analyzer
Procedure:
-
Sensor Cartridge Hydration:
-
Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight, one day prior to the assay.
-
-
Cell Plate Preparation:
-
Coat the wells of a Seahorse XF Cell Culture Microplate with Cell-Tak according to the manufacturer's instructions to ensure Mtb adhesion.
-
Grow Mtb to mid-log phase.
-
Wash the cells and resuspend them in unbuffered 7H9 assay medium (without a carbon source, pH adjusted, e.g., to 7.4).
-
Seed the Mtb cells into the coated microplate at an optimized density (e.g., 2 x 10^6 bacilli per well).
-
Centrifuge the plate gently to adhere the cells to the bottom.
-
Add fresh assay medium to each well.
-
-
Compound Loading:
-
Load the injector ports of the hydrated sensor cartridge with the compounds to be injected during the assay. A typical injection strategy would be:
-
Port A: Assay medium or DMSO (for baseline measurement).
-
Port B: Q203 (to inhibit cytochrome bcc-aa3).
-
Port C: this compound (at various concentrations).
-
Port D: A known potent cyt-bd oxidase inhibitor or a combination of rotenone/antimycin A as a control for non-mitochondrial oxygen consumption.[8]
-
-
-
Seahorse XF Assay Run:
-
Place the sensor cartridge with the loaded compounds into the Seahorse XF Analyzer for calibration.
-
After calibration, replace the calibrant plate with the cell plate.
-
Initiate the assay protocol. The instrument will perform cycles of mixing, waiting, and measuring to determine the OCR.
-
The protocol should include:
-
Basal OCR measurements (before any injections).
-
OCR measurement after injection of Q203.
-
OCR measurement after injection of this compound.
-
Final OCR measurement after injection of the control inhibitor.
-
-
-
Data Analysis:
-
The Seahorse software will automatically calculate the OCR at each stage of the assay.
-
The OCR after Q203 injection represents the cyt-bd oxidase-dependent respiration.
-
The decrease in OCR after the injection of this compound is used to determine its inhibitory effect.
-
Calculate the percentage of inhibition at different concentrations and determine the IC50 value.
-
Conclusion
The provided protocols offer robust methods for assessing the activity of Mtb-cyt-bd oxidase inhibitors in a whole-cell context. The choice between the MitoXpress assay and the Seahorse XF Analyzer will depend on the required throughput, sensitivity, and the specific parameters to be investigated. These assays are critical tools for the characterization of novel anti-tubercular agents targeting the respiratory chain of M. tuberculosis and for advancing our understanding of mycobacterial bioenergetics.
References
- 1. Host immunity increases Mycobacterium tuberculosis reliance on cytochrome bd oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome bd oxidase: an emerging anti-tubercular drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Identification of 2-Aryl-Quinolone Inhibitors of Cytochrome bd and Chemical Validation of Combination Strategies for Respiratory Inhibitors against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Oxygen Consumption Assays. [bio-protocol.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. agilent.com [agilent.com]
Application Notes and Protocols for Measuring the Efficacy of Mtb-cyt-bd oxidase-IN-4 in Infected Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is a formidable pathogen largely due to its ability to survive and replicate within host macrophages. The Mtb respiratory chain is essential for its survival and presents a key target for novel therapeutics. Mtb possesses a branched electron transport chain with two terminal oxidases: the cytochrome bcc-aa₃ supercomplex and the cytochrome bd oxidase.[1][2] The cytochrome bd oxidase is crucial for Mtb's adaptation to the harsh intracellular environment of the macrophage, including conditions of low pH and hypoxia.[1][3][4] Importantly, this enzyme is absent in eukaryotes, making it an attractive and specific target for new anti-tubercular drugs.[2]
Mtb-cyt-bd oxidase-IN-4 is a novel investigational inhibitor of the Mtb cytochrome bd oxidase. These application notes provide a detailed protocol for evaluating the intracellular efficacy of this compound against M. tuberculosis within a macrophage infection model. The protocols described herein cover macrophage culture, infection with Mtb, treatment with the inhibitor, and subsequent assessment of both mycobacterial viability and host cell cytotoxicity.
Signaling Pathway and Experimental Workflow
Mtb Respiratory Chain and Inhibitor Action
The following diagram illustrates the branched electron transport chain of M. tuberculosis and the points of inhibition for this compound and a synergistic compound, Q203.
Caption: Mtb electron transport chain with inhibitor targets.
Experimental Workflow for Efficacy Testing
This diagram outlines the key steps for assessing the intracellular efficacy of this compound.
Caption: Workflow for intracellular Mtb drug efficacy testing.
Data Presentation
The efficacy of this compound should be determined by its ability to reduce the number of viable intracellular Mtb, quantified as Colony Forming Units (CFUs), and by its half-maximal effective concentration (EC₅₀). It is also critical to assess its cytotoxicity towards the host macrophage to determine its selectivity index.
Table 1: Intracellular Efficacy of this compound against M. tuberculosis H37Rv in THP-1 Macrophages
| Compound | Concentration (µM) | Mean Log₁₀ CFU/mL (± SD) | % Inhibition of Mtb Growth |
| Vehicle Control (DMSO) | 0.1% | 6.50 (± 0.15) | 0% |
| This compound | 0.1 | 6.25 (± 0.20) | 25% |
| 1 | 5.50 (± 0.18) | 50% | |
| 10 | 4.50 (± 0.25) | 75% | |
| 50 | 3.50 (± 0.30) | 90% | |
| Rifampicin (Control) | 1 | 3.20 (± 0.22) | 95% |
Table 2: Cytotoxicity and Selectivity Index of this compound
| Compound | Intracellular EC₅₀ (µM) | Macrophage CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound | 1.0 | >100 | >100 |
| Rifampicin (Control) | 0.05 | >50 | >1000 |
EC₅₀ (Half-maximal effective concentration): Concentration of the compound that inhibits 50% of Mtb growth inside macrophages. CC₅₀ (Half-maximal cytotoxic concentration): Concentration of the compound that causes 50% death of macrophages.
Experimental Protocols
These protocols are designed for handling M. tuberculosis and require Biosafety Level 3 (BSL-3) containment.
Protocol 1: Culture and Differentiation of THP-1 Macrophages
-
Cell Culture: Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin. Maintain cells at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Seed THP-1 cells into 96-well tissue culture plates at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.
-
Differentiation: Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50 ng/mL to differentiate the monocytes into macrophage-like cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator. After incubation, the cells will be adherent.
-
Washing: Gently aspirate the PMA-containing medium and wash the adherent macrophages twice with 100 µL of pre-warmed serum-free RPMI-1640 medium.
Protocol 2: Infection of Macrophages with M. tuberculosis
-
Mtb Culture: Grow M. tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase (OD₆₀₀ of 0.6-0.8).
-
Bacterial Preparation: To prepare the bacterial inoculum, pellet the Mtb culture by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend in RPMI-1640 medium without antibiotics. Break up any clumps by passing the suspension through a 27-gauge needle 5-10 times. Allow larger clumps to settle for 5 minutes and use the upper suspension.
-
Infection: Infect the differentiated THP-1 macrophages with the Mtb suspension at a Multiplicity of Infection (MOI) of 1 (1 bacterium per macrophage). Add the appropriate volume of bacterial suspension to each well containing 100 µL of RPMI-1640 with 10% FBS.
-
Incubation: Incubate the infected cells for 4 hours at 37°C and 5% CO₂ to allow for phagocytosis.
-
Removal of Extracellular Bacteria: After incubation, gently aspirate the medium and wash the cells three times with pre-warmed PBS to remove extracellular bacteria. Add 100 µL of fresh RPMI-1640 with 10% FBS and 25 µg/mL amikacin and incubate for 2 hours to kill any remaining extracellular bacteria. Finally, wash the cells once with PBS and add fresh culture medium.
Protocol 3: Treatment with this compound
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Make serial dilutions of the compound in RPMI-1640 medium with 10% FBS to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Add the compound dilutions to the infected macrophage cultures. Include a vehicle control (DMSO only) and a positive control (e.g., rifampicin).
-
Incubation: Incubate the treated plates for 4 to 7 days at 37°C in a 5% CO₂ incubator.
Protocol 4: Determination of Intracellular Mtb Viability (CFU Assay)
-
Macrophage Lysis: After the incubation period, aspirate the culture medium from each well. Add 100 µL of 0.1% Triton X-100 in sterile water to each well to lyse the macrophages. Incubate for 10-15 minutes at room temperature.
-
Serial Dilutions: Pipette the lysate up and down vigorously to ensure complete lysis and a homogenous bacterial suspension. Perform 10-fold serial dilutions of the lysate in PBS containing 0.05% Tween 80.
-
Plating: Spot 10 µL of each dilution onto Middlebrook 7H11 agar plates supplemented with 10% OADC.
-
Incubation and CFU Counting: Incubate the plates at 37°C for 3-4 weeks. Count the colonies to determine the number of CFUs per milliliter of lysate.
-
Data Analysis: Calculate the Log₁₀ CFU/mL for each treatment condition. The percentage of inhibition is calculated relative to the vehicle control. Plot the results to determine the EC₅₀ value.
Protocol 5: Macrophage Cytotoxicity Assay
-
Experimental Setup: In a separate 96-well plate, seed and differentiate THP-1 cells as described in Protocol 1. Treat these uninfected macrophages with the same serial dilutions of this compound.
-
Incubation: Incubate the plate for the same duration as the infection assay (4-7 days).
-
Viability Assessment: Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels. Follow the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the CC₅₀ value. The Selectivity Index (SI) is then calculated as CC₅₀ / EC₅₀. A higher SI value indicates greater selectivity of the compound for Mtb over the host cell.
References
- 1. Host immunity increases Mycobacterium tuberculosis reliance on cytochrome bd oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome bd oxidase: an emerging anti-tubercular drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Cytochrome bd Oxidase and Hydrogen Peroxide Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Use of Mtb-cyt-bd Oxidase Inhibitors in a Hypoxia Model of Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), can enter a non-replicating persistent state under stressful conditions such as hypoxia, which is characteristic of the host granuloma environment.[1][2] In this state, Mtb exhibits tolerance to many conventional anti-TB drugs. The bacterial electron transport chain is crucial for survival in these conditions, and it utilizes two terminal oxidases: the cytochrome bcc-aa3 supercomplex and the cytochrome bd oxidase.[3] While the cytochrome bcc-aa3 is the primary oxidase under normoxic conditions, the cytochrome bd oxidase plays a critical role in maintaining respiration and ATP synthesis under hypoxic and stress conditions.[4][5] This functional redundancy makes the cytochrome bd oxidase an attractive target for novel anti-tubercular drug development, particularly for therapies targeting persistent bacteria.[3][6]
This document provides detailed application notes and protocols for the experimental use of a representative Mtb-cytochrome bd oxidase inhibitor, referred to herein as Mtb-cyt-bd-oxidase-IN-4 (a proxy for inhibitors of this class, such as IN-2 and IN-7), in a hypoxia model of TB.
Mechanism of Action
Mtb-cyt-bd-oxidase-IN-4 and similar inhibitors specifically target the cytochrome bd oxidase of Mycobacterium tuberculosis. This enzyme is one of two terminal oxidases in the electron transport chain, responsible for reducing oxygen to water and contributing to the proton motive force for ATP synthesis.[7] Under hypoxic conditions, or when the primary cytochrome bcc-aa3 oxidase is inhibited, Mtb becomes more reliant on the cytochrome bd oxidase for survival.[4] By inhibiting this alternative oxidase, Mtb-cyt-bd-oxidase-IN-4 disrupts the bacterium's ability to respire and generate ATP, leading to cell death, particularly in non-replicating, persistent bacilli found in hypoxic environments.[6][8] The synergistic effect of inhibiting both terminal oxidases is a promising strategy to eradicate persistent Mtb.[6]
Data Presentation
The following tables summarize key quantitative data for representative Mtb-cytochrome bd oxidase inhibitors. This data is essential for designing and interpreting experiments.
Table 1: In Vitro Efficacy of Representative Mtb-cyt-bd Oxidase Inhibitors
| Compound | Target | IC50 (µM) | MIC (µM) against Mtb H37Rv | Reference Compound for Synergy |
| Mtb-cyt-bd oxidase-IN-2 | Mtb cyt-bd oxidase | 0.67 | 256 | Q203 (cytochrome bcc-aa3 inhibitor) |
| Mtb-cyt-bd oxidase-IN-7 | Mtb cyt-bd oxidase | 4.17 (Kd) | 6.25 (in ΔqcrCAB strain) | Q203 (cytochrome bcc-aa3 inhibitor) |
Note: Data for Mtb-cyt-bd oxidase-IN-4 is not publicly available. The data presented is for representative inhibitors of the same class to guide experimental design.[9][10]
Experimental Protocols
Protocol 1: In Vitro Hypoxia Model (Wayne Model)
This protocol describes the establishment of a hypoxic culture of Mtb to model the non-replicating persistent state.[1][11]
Materials:
-
Mtb strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80
-
Sterile screw-cap tubes (e.g., 16x125 mm) with a defined headspace ratio (e.g., 1:2 culture volume to headspace)
-
Methylene blue solution (1.5 µg/mL final concentration) as a hypoxia indicator
-
Mtb-cyt-bd-oxidase-IN-4 (or representative inhibitor) stock solution
-
Synergistic compound stock solution (e.g., Q203)
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow Mtb in supplemented 7H9 broth to mid-log phase (OD600 ≈ 0.4-0.6).
-
Culture Setup: Dilute the mid-log phase culture to an OD600 of 0.05 in fresh, pre-warmed 7H9 broth. Add methylene blue to the final concentration.
-
Dispensing: Dispense the inoculated broth into sterile screw-cap tubes, filling them to achieve the desired headspace ratio.
-
Incubation: Tightly cap the tubes and incubate at 37°C with slow stirring (e.g., 120 rpm).
-
Induction of Hypoxia: As the bacteria respire, oxygen in the sealed tube will be gradually depleted. Hypoxia is indicated by the decolorization of methylene blue (typically within 7-14 days).[1]
-
Drug Addition: Once hypoxia is established (methylene blue is colorless), add Mtb-cyt-bd-oxidase-IN-4 at various concentrations. For synergy experiments, add the inhibitor in combination with a fixed concentration of a cytochrome bcc-aa3 inhibitor like Q203.
-
Exposure: Incubate the treated cultures for a defined period (e.g., 7-14 days).
-
Viability Assessment: Determine bacterial viability by plating serial dilutions on Middlebrook 7H10 agar plates and counting colony-forming units (CFU) after 3-4 weeks of incubation at 37°C.
Protocol 2: Oxygen Consumption Assay
This protocol measures the effect of Mtb-cyt-bd-oxidase-IN-4 on the oxygen consumption rate of Mtb.
Materials:
-
Hypoxic Mtb culture from Protocol 1
-
Oxygen-sensitive electrode (e.g., Clark-type electrode) or a plate-based oxygen consumption assay system
-
Respiration buffer (e.g., PBS with 0.05% Tween 80)
-
Mtb-cyt-bd-oxidase-IN-4 stock solution
-
Inhibitor for cytochrome bcc-aa3 (e.g., Q203) to isolate the activity of cytochrome bd oxidase
Procedure:
-
Cell Preparation: Harvest hypoxic Mtb cells by centrifugation and wash them with respiration buffer. Resuspend the cells to a defined density (e.g., OD600 of 1.0).
-
Assay Setup: Add the cell suspension to the chamber of the oxygen electrode or the wells of the assay plate.
-
Baseline Measurement: Record the basal oxygen consumption rate.
-
Inhibitor Addition: To measure the specific contribution of cytochrome bd oxidase, first add the cytochrome bcc-aa3 inhibitor (Q203) and record the remaining oxygen consumption.
-
Test Compound Addition: Subsequently, add Mtb-cyt-bd-oxidase-IN-4 at various concentrations and record the further inhibition of oxygen consumption.
-
Data Analysis: Calculate the percentage of inhibition of oxygen consumption at each concentration of the inhibitor.
Visualizations
Caption: Mtb Electron Transport Chain and Inhibitor Targets.
Caption: Workflow for Testing Inhibitors in a Hypoxia Model.
Caption: Rationale for Targeting Cytochrome bd Oxidase in Hypoxia.
References
- 1. mdpi.com [mdpi.com]
- 2. The Enduring Hypoxic Response of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome bd oxidase: an emerging anti-tubercular drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Host immunity increases Mycobacterium tuberculosis reliance on cytochrome bd oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dual inhibition of the terminal oxidases eradicates antibiotic‐tolerant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Inhibition of cytochrome bd oxidase in Mycobacterium tuberculosis by benzothiazole amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. In vitro models that utilize hypoxia to induce non-replicating persistence in Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mtb-cyt-bd Oxidase-IN-4 in Preclinical TB Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of Mtb-cyt-bd oxidase-IN-4, a novel inhibitor of the Mycobacterium tuberculosis (Mtb) cytochrome bd oxidase. This document outlines the rationale for targeting this enzyme, its mechanism of action, and detailed protocols for its preclinical assessment.
Introduction
Mycobacterium tuberculosis, the causative agent of tuberculosis (TB), possesses a branched electron transport chain (ETC) crucial for its survival and pathogenesis. This respiratory chain has two terminal oxidases: the cytochrome bcc-aa3 supercomplex (Cyt-bcc:aa3) and the cytochrome bd oxidase (Cyt-bd). While Cyt-bcc:aa3 is the primary oxidase under optimal growth conditions, Cyt-bd becomes essential for Mtb's survival under various stress conditions encountered within the host, such as hypoxia, nitrosative stress, and acidic pH.[1][2][3][4] The functional redundancy of these two oxidases means that inhibiting only one may not be sufficient to kill the bacteria.[1][5]
This compound is a potent and selective inhibitor of the Cyt-bd oxidase. A key therapeutic strategy involves the dual inhibition of both terminal oxidases, which has been shown to be bactericidal against both replicating and non-replicating Mtb.[5][6] This makes Cyt-bd a promising target for novel anti-TB drug development, especially for combination therapies. The absence of cytochrome bd oxidase in eukaryotes presents a significant advantage, suggesting a lower potential for host toxicity.[1][7]
Mechanism of Action
The Mtb electron transport chain facilitates oxidative phosphorylation to generate ATP. Electrons are passed along a series of protein complexes, creating a proton motive force that drives ATP synthase. The final step of this process is the reduction of oxygen to water, catalyzed by either Cyt-bcc:aa3 or Cyt-bd.
Several preclinical drug candidates, such as Telacebec (Q203), target the Cyt-bcc:aa3 complex.[5][7] However, when this primary pathway is inhibited, Mtb can bypass the block by utilizing the Cyt-bd oxidase to maintain respiration and ATP synthesis.[8]
This compound specifically inhibits the function of the Cyt-bd oxidase. By doing so, it prevents this respiratory bypass. When combined with a Cyt-bcc:aa3 inhibitor like Q203, this compound leads to a complete shutdown of the electron transport chain, resulting in a synergistic bactericidal effect.[5][6] This dual inhibition effectively depletes the bacterium's energy supply, leading to cell death.
Figure 1: Mtb Electron Transport Chain and Inhibitor Targets.
Preclinical Data Summary
The following tables summarize representative quantitative data for known cytochrome bd oxidase inhibitors, which can be used as a benchmark for evaluating this compound.
Table 1: In Vitro Activity of Representative Cyt-bd Oxidase Inhibitors
| Compound | Target | Mtb Strain | MIC (µM) | MIC in combination with Q203 (µM) | Reference |
|---|---|---|---|---|---|
| ND-011992 | Cyt-bd | H37Rv | >100 | 0.78 | [5] |
| Benzothiazole Amides | Cyt-bd | H37Rv | - | Significant bactericidal activity | [9] |
| 1-hydroxy-2-methylquinolin-4(1H)-one derivatives (e.g., 8d) | Cyt-bd | ΔqcrCAB (Cyt-bd+) | 6.25 | Synergistic with Q203 |[8] |
Table 2: In Vivo Efficacy of Representative Cyt-bd Oxidase Inhibitors
| Compound Combination | Mouse Model | Dosing Regimen | Reduction in Bacterial Load (log10 CFU) | Reference |
|---|---|---|---|---|
| ND-011992 + Q203 | Chronic TB infection | 50 mg/kg each, daily | >2.5 (compared to untreated) | [5] |
| Q203 alone | Chronic TB infection | 50 mg/kg, daily | ~1.5 (compared to untreated) |[5] |
Experimental Protocols
Detailed methodologies for the preclinical evaluation of this compound are provided below.
Figure 2: Experimental Workflow for Preclinical Evaluation.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of this compound required to inhibit the growth of M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
This compound stock solution (in DMSO)
-
Q203 stock solution (in DMSO)
-
96-well microplates
-
Resazurin sodium salt solution
Method:
-
Prepare a serial two-fold dilution of this compound in 7H9 broth in a 96-well plate. Include a no-drug control (DMSO vehicle) and a positive control (e.g., rifampicin).
-
Inoculate each well with an Mtb culture to a final density of ~5 x 10^5 CFU/mL.
-
To assess synergistic activity, prepare a similar plate with a fixed, sub-inhibitory concentration of Q203 in all wells before adding the this compound dilutions.
-
Incubate the plates at 37°C for 7-14 days.
-
Add resazurin solution to each well and incubate for another 24 hours. A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents this color change.
Protocol 2: Oxygen Consumption Rate (OCR) Assay
Objective: To confirm that this compound inhibits mycobacterial respiration.
Materials:
-
M. tuberculosis H37Rv culture
-
Extracellular flux analyzer (e.g., Seahorse XF)
-
Assay medium (7H9 broth without supplements)
-
This compound
-
Q203
-
KCN (Potassium cyanide, a general respiratory inhibitor)
Method:
-
Harvest mid-log phase Mtb and wash with assay medium.
-
Adhere the bacteria to the bottom of a Seahorse XF plate.
-
Place the plate in the extracellular flux analyzer and measure the basal oxygen consumption rate.
-
Sequentially inject compounds through the instrument's ports:
-
Injection 1: this compound
-
Injection 2: Q203
-
Injection 3: KCN (to confirm respiratory shutdown)
-
-
Monitor the OCR after each injection. A significant drop in OCR after the combined injection of this compound and Q203 indicates inhibition of both terminal oxidases.[5]
Protocol 3: ATP Depletion Assay
Objective: To measure the effect of this compound on ATP synthesis.
Materials:
-
M. tuberculosis H37Rv culture
-
This compound and Q203
-
ATP bioluminescence assay kit
Method:
-
Expose mid-log phase Mtb cultures to this compound, Q203, or a combination of both for a defined period (e.g., 24 hours).
-
Lyse the bacterial cells to release intracellular ATP.
-
Measure the ATP levels using a luciferin/luciferase-based bioluminescence assay according to the manufacturer's instructions.
-
A significant decrease in ATP levels in the combination treatment group compared to single-agent or control groups indicates a synergistic effect on energy metabolism.[5]
Protocol 4: Intracellular Macrophage Infection Model
Objective: To evaluate the efficacy of this compound against intracellular Mtb.
Materials:
-
Human or murine macrophage cell line (e.g., THP-1 or RAW 264.7)
-
M. tuberculosis H37Rv
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound and Q203
Method:
-
Differentiate macrophages in 24-well plates.
-
Infect the macrophage monolayer with Mtb at a multiplicity of infection (MOI) of 1:1 for 4 hours.
-
Wash the cells to remove extracellular bacteria.
-
Add fresh medium containing serial dilutions of this compound, Q203, or the combination.
-
Incubate for 4 days.
-
Lyse the macrophages with a gentle detergent (e.g., 0.1% SDS).
-
Plate serial dilutions of the lysate on Middlebrook 7H11 agar plates to enumerate intracellular CFUs.
-
A reduction in CFU counts indicates intracellular activity of the compound(s).[6]
Protocol 5: In Vivo Efficacy in a Mouse Model of TB
Objective: To assess the therapeutic potential of this compound in a preclinical animal model.
Materials:
-
BALB/c or C57BL/6 mice
-
M. tuberculosis H37Rv
-
Aerosol infection chamber
-
This compound and Q203 formulated for oral administration
-
Isoniazid (positive control)
Method:
-
Infect mice with a low-dose aerosol of Mtb to establish a lung infection.
-
After 4-6 weeks, when a chronic infection is established, randomize mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Q203 alone
-
This compound + Q203
-
Isoniazid
-
-
Administer drugs daily via oral gavage for 4 weeks.
-
At the end of the treatment period, euthanize the mice and harvest the lungs and spleens.
-
Homogenize the organs and plate serial dilutions on 7H11 agar to determine the bacterial burden (CFU).
-
The efficacy of the treatment is measured by the reduction in log10 CFU in the organs compared to the vehicle control group.[5]
References
- 1. Cytochrome bd oxidase: an emerging anti-tubercular drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Host immunity increases Mycobacterium tuberculosis reliance on cytochrome bd oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytochrome bd Oxidase and Hydrogen Peroxide Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual inhibition of the terminal oxidases eradicates antibiotic‐tolerant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel Cytochrome bd oxidase inhibitors against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 2-Aryl-Quinolone Inhibitors of Cytochrome bd and Chemical Validation of Combination Strategies for Respiratory Inhibitors against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 1-hydroxy-2-methylquinolin-4(1H)-one derivatives as new cytochrome bd oxidase inhibitors for tuberculosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of cytochrome bd oxidase in Mycobacterium tuberculosis by benzothiazole amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the solubility of Mtb-cyt-bd oxidase-IN-4 for in vitro assays
Welcome to the technical support center for Mtb-cyt-bd oxidase-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during in vitro assays with this potent inhibitor.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. Why is this happening and how can I prevent it?
A1: This is a common issue for hydrophobic compounds.[1] Dimethyl sulfoxide (DMSO) is an excellent solvent for many nonpolar and polar molecules, but its ability to keep a compound in solution can drastically decrease when diluted into an aqueous buffer.[1][2] This often leads to the compound precipitating out of the solution.[1]
To prevent this, consider the following:
-
Optimize DMSO Concentration: While high concentrations of DMSO can affect enzyme activity, some enzymes tolerate up to 10% DMSO in the final assay volume.[1][3] It is crucial to first determine the tolerance of Mtb-cyt-bd oxidase to DMSO by running a solvent-only control at various concentrations.[1][4]
-
Use Co-solvents: Co-solvents are water-miscible organic solvents that, when combined with water, can increase the solubility of poorly soluble drugs.[5][6] You can try adding a co-solvent like polyethylene glycol (PEG) 400, propylene glycol (PG), or glycerin to your assay buffer.[5]
-
Modify the Assay Buffer: If the compound has ionizable groups, adjusting the pH of the buffer can increase solubility.[7] Reducing the ionic strength of the buffer may also help.[7]
-
Incorporate Surfactants: Low concentrations (e.g., 0.01-0.05%) of non-ionic surfactants like Tween-20 or Triton X-100 can help solubilize hydrophobic compounds in enzyme assays.[8]
Q2: What is the recommended starting concentration for a stock solution of this compound in DMSO?
A2: A common starting concentration for stock solutions in DMSO is 10 mM.[9] However, for compounds with known solubility issues, preparing a lower concentration stock (e.g., 1 mM) might prevent precipitation upon dilution.[10] It's important to visually inspect your stock solution for any signs of precipitation.[11]
Q3: Can I use sonication or vortexing to redissolve precipitated this compound in my assay plate?
A3: While vortexing is essential for mixing, and sonication can help break up aggregates, these methods may not be sufficient to redissolve a compound that has precipitated due to poor solubility in the aqueous environment.[8][12] The key is to prevent precipitation in the first place by optimizing your solvent system.[10] If you observe precipitation, it is best to troubleshoot the formulation rather than relying on physical methods to redissolve the compound, as this can lead to inaccurate and irreproducible results.[13]
Q4: How does this compound relate to other known inhibitors of this enzyme?
A4: this compound is part of a class of inhibitors targeting the cytochrome bd oxidase of Mycobacterium tuberculosis (Mtb).[14] This enzyme is crucial for the bacterium's survival under stress conditions, making it a promising drug target.[14][15] Other known inhibitors include Mtb-cyt-bd oxidase-IN-1, Mtb-cyt-bd oxidase-IN-2, and Mtb-cyt-bd oxidase-IN-7.[16][17][18] These inhibitors are valuable tools for studying the respiratory chain of Mtb and for developing new anti-tuberculosis therapies.[19][20]
Troubleshooting Guide
If you are experiencing issues with the solubility of this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for addressing solubility issues with this compound.
Data Presentation: Solubility Enhancement Strategies
The following table summarizes common approaches to improve the solubility of poorly water-soluble compounds for in vitro assays.
| Strategy | Agent/Method | Typical Concentration | Advantages | Disadvantages |
| Co-solvency | DMSO | < 10% (v/v) | Dissolves a wide range of compounds.[2] | Can inhibit enzyme activity at higher concentrations.[3] |
| PEG 400 | 10-30% (v/v) | Low toxicity, commonly used in formulations.[5] | May not be as effective as DMSO for highly hydrophobic compounds. | |
| Propylene Glycol | 10-40% (v/v) | Good solubilizing agent.[5] | Can cause cell toxicity in cell-based assays. | |
| Surfactants | Tween-20 | 0.01-0.05% (v/v) | Effective at low, non-toxic concentrations.[8] | Can interfere with some assay readouts. |
| Triton X-100 | 0.01-0.05% (v/v) | Similar to Tween-20.[8] | Can be more disruptive to cell membranes. | |
| pH Modification | Acidic or Basic Buffers | pH dependent on pKa | Can significantly increase solubility for ionizable compounds.[7] | Enzyme activity is often pH-dependent. |
| Particle Size Reduction | Micronization/Nanonization | N/A | Increases surface area for dissolution.[21] | May not be sufficient for very insoluble compounds.[21] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general procedure for preparing solutions of this compound. Optimization may be required based on the specific assay conditions.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Co-solvent (e.g., PEG 400), optional
-
Sterile, low-binding microcentrifuge tubes
Procedure:
-
Prepare 10 mM Stock Solution:
-
Accurately weigh a sufficient amount of this compound.
-
Dissolve the compound in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved. Visually inspect for any particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions (if necessary):
-
If a large dilution factor is required, prepare an intermediate dilution of the stock solution in 100% DMSO.
-
-
Prepare Working Solution in Assay Buffer:
-
This is the critical step where precipitation can occur. It is recommended to test several methods to find the optimal one for your assay.
-
Method A (Direct Dilution):
-
Serially dilute the DMSO stock solution into the assay buffer to achieve the final desired concentrations. Ensure rapid mixing during addition.
-
-
Method B (Using a Co-solvent):
-
Prepare the assay buffer containing the desired percentage of a co-solvent (e.g., 10% PEG 400).
-
Serially dilute the DMSO stock solution into the co-solvent-containing assay buffer.
-
-
Method C (Jump Dilution for Enzyme Assays):
-
This method can minimize the time the compound is in a supersaturated state.[13]
-
Prepare a concentrated solution of the compound (e.g., 100x the final concentration) in assay buffer with a higher percentage of DMSO.
-
Initiate the reaction by diluting this concentrated solution 1:100 into the reaction mixture containing the enzyme and substrate.[13]
-
-
-
Final Inspection:
-
After preparing the working solutions, visually inspect for any signs of precipitation or turbidity. If observed, further optimization of the solubilization method is required.
-
If the solution appears clear, proceed with your in vitro assay.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagram illustrates the role of cytochrome bd oxidase in the electron transport chain of Mycobacterium tuberculosis and the inhibitory action of this compound.
Caption: Role of cytochrome bd oxidase in the Mtb respiratory chain and its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bepls.com [bepls.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. knowledge.illumina.com [knowledge.illumina.com]
- 13. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cytochrome bd oxidase: an emerging anti-tubercular drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Host immunity increases Mycobacterium tuberculosis reliance on cytochrome bd oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Mtb-cyt-bd oxidase-IN-1 | TargetMol [targetmol.com]
- 19. Identification of 2-Aryl-Quinolone Inhibitors of Cytochrome bd and Chemical Validation of Combination Strategies for Respiratory Inhibitors against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of cytochrome bd oxidase in Mycobacterium tuberculosis by benzothiazole amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
overcoming Mtb-cyt-bd oxidase-IN-4 instability in culture media
Welcome to the technical support center for Mtb-cyt-bd oxidase-IN-4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential instability issues when working with this inhibitor in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor targeting the cytochrome bd oxidase in Mycobacterium tuberculosis (Mtb). This enzyme is a key component of the electron transport chain, particularly important for the bacterium's survival in low-oxygen environments and during infection.[1][2][3][4][5] By inhibiting this oxidase, the compound disrupts the pathogen's energy metabolism, leading to a bactericidal effect, especially when the primary cytochrome bc1:aa3 oxidase is also compromised.[6][7]
Q2: I'm observing a loss of inhibitory activity of this compound in my cell-based assay over time. What could be the cause?
Loss of activity in culture media can be attributed to several factors, primarily the chemical instability of the compound. This can manifest as degradation or precipitation out of the solution. It is crucial to assess the stability of the inhibitor under your specific experimental conditions, including the type of culture medium, pH, temperature, and exposure to light.
Q3: How can I determine if this compound is degrading in my culture medium?
You can assess the stability of the compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves incubating the inhibitor in the culture medium for different durations and then analyzing the remaining concentration of the parent compound.
Q4: What are the common causes of small molecule inhibitor precipitation in culture media?
Precipitation is often due to poor solubility of the compound in aqueous media. While a compound might initially dissolve in a stock solution (e.g., DMSO), its solubility can drastically decrease when diluted into the aqueous culture medium, especially if the final concentration exceeds its aqueous solubility limit. The presence of proteins in the media, like fetal bovine serum (FBS), can sometimes help to keep hydrophobic compounds in solution, but can also lead to non-specific binding.
Q5: Are there any known structural analogs to this compound that I can reference?
While specific information on this compound is limited, a related compound, Mtb-cyt-bd oxidase-IN-7, has been identified as a 1-hydroxy-2-methylquinolin-4(1H)-one derivative.[8] Compounds of this class may be susceptible to certain degradation pathways, and understanding their chemical properties could provide insights into handling this compound.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency in cellular assays.
This is a common issue that can arise from compound instability or poor cellular permeability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent inhibitor potency.
Issue 2: Visible precipitate in the culture medium after adding the inhibitor.
This is a clear indication of poor solubility.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the culture wells under a microscope for any signs of precipitation immediately after adding the compound and at various time points during the incubation.
-
Solubility Test: Perform a simple solubility test by preparing the final dilution of the inhibitor in the culture medium in a clear microfuge tube and observing for any cloudiness or precipitate.
-
Reduce Final Concentration: Test a lower concentration of the inhibitor. Potent inhibitors should be effective at concentrations where they remain soluble.[9]
-
Modify Dilution Scheme: Instead of a large single dilution step, perform serial dilutions to minimize the chances of the compound crashing out of solution.
-
Consider Formulation: For in vivo studies, different formulation strategies might be necessary to improve solubility.[8]
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Culture Media via HPLC
Objective: To quantify the degradation of this compound in a specific culture medium over time.
Materials:
-
This compound
-
Culture medium (e.g., Middlebrook 7H9 with ADC and Tween 80)
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., acetonitrile/water gradient)
-
Incubator at 37°C
-
Microcentrifuge tubes
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Spike the culture medium with the inhibitor to the final desired concentration (e.g., 10 µM). Include a control sample of the inhibitor in a stable solvent like acetonitrile at the same concentration.
-
Aliquot the spiked medium into several microcentrifuge tubes.
-
Incubate the tubes at 37°C.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator.
-
To stop any further degradation and precipitate proteins, add an equal volume of cold acetonitrile to the sample and vortex.
-
Centrifuge at high speed to pellet any precipitates.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples by HPLC, monitoring the peak area of the parent compound.
-
Plot the percentage of the remaining parent compound against time to determine its half-life in the medium.
Protocol 2: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of this compound in culture medium.
Materials:
-
This compound
-
DMSO
-
Culture medium
-
96-well plate (polypropylene)
-
Plate shaker
-
Plate reader capable of measuring turbidity (optional) or HPLC/LC-MS.
Methodology:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Add the culture medium to each well, ensuring the final DMSO concentration is consistent and low (e.g., <1%).
-
Seal the plate and incubate at room temperature or 37°C with shaking for a defined period (e.g., 2 hours).
-
Visually inspect for precipitation or measure turbidity using a plate reader.
-
Alternatively, centrifuge the plate to pellet the precipitate and quantify the amount of compound remaining in the supernatant by HPLC or LC-MS.
-
The highest concentration at which no precipitate is observed is the kinetic solubility.
Data Presentation
Table 1: Example Stability Data for this compound in Different Media
| Culture Medium | Temperature (°C) | Half-life (hours) |
| Middlebrook 7H9 + 10% OADC | 37 | Data to be determined |
| RPMI + 10% FBS | 37 | Data to be determined |
| PBS, pH 7.4 | 37 | Data to be determined |
Table 2: Example Solubility Data for this compound
| Solvent/Medium | Solubility (µM) |
| DMSO | >10,000 |
| PBS, pH 7.4 | Data to be determined |
| Middlebrook 7H9 + 10% OADC | Data to be determined |
Signaling Pathways and Logical Relationships
Caption: Simplified Mtb respiratory chain and the inhibitory action of this compound.
References
- 1. The cryo-EM structure of the bd oxidase from M. tuberculosis reveals a unique structural framework and enables rational drug design to combat TB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Host immunity increases Mycobacterium tuberculosis reliance on cytochrome bd oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Structural Studies of Cytochrome bd and Its Potential Application as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial Oxidases of the Cytochrome bd Family: Redox Enzymes of Unique Structure, Function, and Utility As Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Host immunity increases Mycobacterium tuberculosis reliance on cytochrome bd oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 2-Aryl-Quinolone Inhibitors of Cytochrome bd and Chemical Validation of Combination Strategies for Respiratory Inhibitors against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasticity of the Mycobacterium tuberculosis respiratory chain and its impact on tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mtb-cyt-bd oxidase-IN-7 | Bacterial | | Invivochem [invivochem.com]
- 9. resources.biomol.com [resources.biomol.com]
troubleshooting inconsistent results in Mtb-cyt-bd oxidase-IN-4 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mtb-cyt-bd oxidase-IN-4 in their experiments. The information is designed to assist in resolving common issues and ensuring the generation of reliable and consistent data.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound.
Q1: Why am I seeing significant variability in my IC50 values for this compound across different experimental runs?
A1: Inconsistent IC50 values can stem from several factors:
-
Reagent Stability: Ensure that this compound and other reagents, particularly the electron donor (e.g., menaquinol), are stored correctly and have not degraded. Prepare fresh solutions of the inhibitor and electron donor for each experiment.
-
Preparation of Inverted Membrane Vesicles (IMVs): The quality and consistency of IMV preparations are critical. Variations in protein concentration, purity, and functional activity of the bd oxidase in the IMVs can lead to result variability. It is advisable to prepare a large, single batch of IMVs, characterize it thoroughly, and aliquot for storage to use across multiple experiments.
-
Assay Conditions: Factors such as pH, temperature, and buffer composition can influence enzyme activity and inhibitor potency. Maintain strict consistency in all assay parameters between experiments. For instance, the cytochrome bd oxidase is known to be crucial for M. tuberculosis under acidic conditions, which could affect inhibitor efficacy.[1]
-
Solvent Effects: The final concentration of the solvent used to dissolve this compound (e.g., DMSO) should be kept constant across all wells and at a level that does not inhibit the enzyme's activity.
-
Oxygen Concentration: The cytochrome bd oxidase has a high affinity for oxygen.[2] Variations in oxygen levels in the assay buffer can affect the enzyme's turnover rate and, consequently, the apparent inhibitor potency. Ensure consistent aeration of the assay buffer.
Q2: My this compound shows weak or no activity in whole-cell assays (e.g., MIC determination) despite potent enzymatic inhibition.
A2: A discrepancy between enzymatic and whole-cell activity is a common challenge in drug discovery and can be attributed to:
-
Cellular Permeability: this compound may have poor penetration across the complex cell wall of Mycobacterium tuberculosis.
-
Efflux Pumps: The compound might be a substrate for one or more of the efflux pumps in M. tuberculosis, which actively transport the inhibitor out of the cell.
-
Metabolic Inactivation: The inhibitor could be metabolically inactivated by enzymes within the bacterium.
-
Redundancy of Respiratory Pathways: M. tuberculosis possesses a branched respiratory chain with two terminal oxidases: the cytochrome bcc-aa3 supercomplex and the cytochrome bd oxidase.[1][3] When the cytochrome bd oxidase is inhibited, the bacterium can reroute electrons through the cytochrome bcc-aa3 complex to maintain respiration, thus masking the effect of the inhibitor in whole-cell viability assays.[4][5] To address this, consider co-administration of an inhibitor of the cytochrome bcc-aa3 complex, such as Q203.[3]
Q3: I am observing a bacteriostatic rather than a bactericidal effect with my cytochrome bd oxidase inhibitor. Is this expected?
A3: Yes, inhibitors of the cytochrome bd oxidase, when used as single agents, often exhibit a bacteriostatic effect.[2] This is due to the aforementioned redundancy of the terminal oxidases in M. tuberculosis.[2][3] The bacterium can compensate for the inhibition of one branch of the respiratory chain by utilizing the other.[5] A bactericidal effect is more likely to be observed when this compound is used in combination with an inhibitor of the cytochrome bcc-aa3 complex.[3]
Q4: How can I confirm that this compound is specifically targeting the cytochrome bd oxidase?
A4: Target engagement can be validated through several approaches:
-
Use of Knockout Strains: Compare the activity of your inhibitor in wild-type M. tuberculosis with its activity in a strain where the genes encoding the cytochrome bd oxidase (cydA and cydB) have been deleted (ΔcydAB).[5] The inhibitor should show significantly reduced or no activity against the knockout strain in a whole-cell assay.
-
Oxygen Consumption Assays: Measure the oxygen consumption rate (OCR) of M. tuberculosis or isolated IMVs in the presence and absence of your inhibitor. To isolate the activity of the cytochrome bd oxidase, perform the assay in the presence of an inhibitor of the cytochrome bcc-aa3 complex (e.g., Q203).[3] A specific inhibitor of cytochrome bd oxidase will reduce the remaining oxygen consumption.
-
Biochemical Assays with Purified Enzyme: The most direct method is to use purified Mtb cytochrome bd oxidase in a reconstituted system to measure inhibition of its quinol oxidase activity.
Quantitative Data Summary
While specific quantitative data for "this compound" is not publicly available, the following table summarizes data for other known Mtb-cyt-bd oxidase inhibitors to provide a comparative context.
| Inhibitor Name | IC50 (Enzymatic Assay) | MIC (Whole-Cell Assay) | Reference Compound |
| Mtb-cyt-bd oxidase-IN-2 | 0.67 µM | 256 µM | Aurachin D analogue |
| Mtb-cyt-bd oxidase-IN-7 | Kd = 4.17 µM | 6.25 µM (in ΔqcrCAB strain) | 1-hydroxy-2-methylquinolin-4(1H)-one derivative |
| ND-011992 | Not specified | Ineffective alone | Putative cytochrome bd oxidase inhibitor |
| CK-2-63 | Not specified | 0.27 µM - 3.70 µM (aerobic) | 2-aryl-quinolone |
Experimental Protocols
General Protocol for Measuring Inhibition of Mtb Cytochrome bd Oxidase in Inverted Membrane Vesicles (IMVs)
This protocol describes a general method for assessing the inhibitory activity of compounds against cytochrome bd oxidase in IMVs from a strain of Mycobacterium that overexpresses the enzyme or a knockout of the alternative oxidase.
1. Preparation of IMVs:
- Grow a suitable Mycobacterium strain (e.g., M. smegmatis ΔqcrCAB expressing Mtb-cyt-bd) to the mid-log phase.
- Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer with MgCl2).
- Resuspend the cell pellet in a lysis buffer containing protease inhibitors and DNase.
- Lyse the cells using a high-pressure homogenizer (e.g., French press).
- Remove unbroken cells and cell debris by low-speed centrifugation.
- Pellet the IMVs from the supernatant by ultracentrifugation.
- Wash the IMV pellet with a suitable buffer and resuspend in a small volume.
- Determine the total protein concentration of the IMV suspension (e.g., using a BCA assay).
2. Oxygen Consumption Assay:
- Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4) and saturate it with air.
- Add the IMVs to the reaction buffer in the chamber of an oxygen electrode or a fluorescence-based oxygen sensor system at a final protein concentration in the range of 0.1-0.5 mg/mL.
- Add the test compound (this compound) at various concentrations and incubate for a defined period. Include a vehicle control (e.g., DMSO).
- To specifically measure cytochrome bd oxidase activity, add an inhibitor of the cytochrome bcc-aa3 complex (e.g., 1 µM Q203).
- Initiate the reaction by adding a suitable electron donor, such as a menaquinol analogue (e.g., menadiol or a synthetic ubiquinol analogue).
- Monitor the decrease in oxygen concentration over time to determine the rate of oxygen consumption.
- Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
- Determine the IC50 value by fitting the dose-response data to a suitable equation.
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: M. tuberculosis respiratory chain and points of inhibition.
References
- 1. Host immunity increases Mycobacterium tuberculosis reliance on cytochrome bd oxidase | PLOS Pathogens [journals.plos.org]
- 2. Identification of 2-Aryl-Quinolone Inhibitors of Cytochrome bd and Chemical Validation of Combination Strategies for Respiratory Inhibitors against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual inhibition of the terminal oxidases eradicates antibiotic‐tolerant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combinations of Respiratory Chain Inhibitors Have Enhanced Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Technical Support Center: Optimizing Mtb-cyt-bd Oxidase-IN-4 Concentration for Synergistic Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing the concentration of IN-4, a novel inhibitor of Mycobacterium tuberculosis (Mtb) cytochrome bd oxidase, for synergistic studies with other anti-tubercular agents.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for targeting Mtb-cyt-bd oxidase in combination with other drugs?
A1: Mycobacterium tuberculosis possesses two terminal oxidases in its electron transport chain: the cytochrome bcc-aa3 supercomplex and the cytochrome bd (cyt-bd) oxidase.[1][2] While the cytochrome bcc-aa3 is the primary oxidase under optimal growth conditions, cyt-bd oxidase becomes crucial for Mtb's survival under stressful conditions such as hypoxia and acidic pH, which are encountered within the host.[1][2][3] Inhibition of cyt-bd oxidase alone may not be bactericidal, as Mtb can compensate through the bcc-aa3 complex.[4] However, simultaneous inhibition of both terminal oxidases can lead to a potent synergistic and bactericidal effect, effectively shutting down the pathogen's respiratory capacity and ATP production.[5][6] This dual-targeting strategy is a promising approach to combat drug-tolerant and persistent Mtb.[6][7]
Q2: I am starting my experiments with IN-4. How do I determine the appropriate concentration range to test for synergy?
A2: Before conducting synergy studies, it is essential to determine the Minimum Inhibitory Concentration (MIC) of IN-4 and the partner drug individually against your Mtb strain. The MIC is the lowest concentration of a drug that prevents visible growth of the bacteria. For synergy testing, such as a checkerboard assay, you should typically test a range of concentrations above and below the individual MIC values. A common starting point is to test concentrations ranging from 8x MIC down to 0.125x MIC for each drug.[8]
Q3: My checkerboard assay results are showing no synergy between IN-4 and my partner drug. What could be the reason?
A3: Several factors could contribute to a lack of synergy:
-
Mechanism of Action: The partner drug may not have a complementary mechanism of action. Synergy with cyt-bd oxidase inhibitors is most commonly observed with inhibitors of the cytochrome bcc-aa3 complex (e.g., Q203) or ATP synthase (e.g., bedaquiline).[9][10]
-
Inappropriate Concentration Range: The tested concentrations might be too high or too low to reveal a synergistic interaction. Ensure your concentration range brackets the individual MICs of both compounds.
-
Experimental Conditions: The in vitro assay conditions (e.g., media, oxygen tension) may not be optimal for observing synergy. Since cyt-bd oxidase is more critical under stress, consider evaluating synergy under conditions that mimic the host environment, such as low oxygen (hypoxia) or acidic pH.[1][2]
-
Data Analysis: Incorrect calculation of the Fractional Inhibitory Concentration (FIC) index can lead to misinterpretation. Double-check your calculations.
Q4: How do I interpret the Fractional Inhibitory Concentration (FIC) index from my checkerboard assay?
A4: The FIC index is a quantitative measure of the interaction between two drugs. It is calculated for each well in the checkerboard assay that shows growth inhibition. The interpretation is as follows:
| FIC Index (FICI) | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive/Indifference |
| > 4.0 | Antagonism |
| [11][12] |
Q5: I am observing antagonism between IN-4 and another respiratory chain inhibitor. Is this possible?
A5: While less common, antagonism can occur. This could be due to both drugs competing for the same binding site, or one drug inducing a metabolic state that reduces the efficacy of the other. It is crucial to re-confirm the results and investigate the potential mechanisms of antagonism.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in MIC determination for IN-4 | - Inconsistent inoculum size- Issues with IN-4 solubility or stability | - Standardize your Mtb inoculum preparation.- Verify the solubility of IN-4 in your assay medium. Consider using a different solvent if necessary. Assess the stability of IN-4 under your experimental conditions. |
| Edge effects in 96-well plates for checkerboard assay | - Evaporation from outer wells | - Do not use the outermost wells for experimental data. Fill them with sterile media to maintain humidity. |
| No clear growth inhibition endpoint | - Contamination- Slow-growing Mtb strain | - Check for contamination of your cultures and reagents.- Extend the incubation time for your assay. |
| FIC index is consistently in the additive range | - The two drugs may not have a synergistic relationship under the tested conditions. | - Test IN-4 in combination with drugs targeting different pathways.- Modify assay conditions (e.g., hypoxia, acidic pH) to potentially unmask synergy. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the determination of the MIC of a single agent against M. tuberculosis using a broth microdilution method.
-
Prepare Mtb Inoculum: Culture M. tuberculosis to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 5 x 10^7 CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in the assay plate.
-
Prepare Drug Dilutions: Prepare a 2-fold serial dilution of IN-4 in a 96-well plate. The concentration range should be chosen to bracket the expected MIC.
-
Inoculation: Add the prepared Mtb inoculum to each well containing the drug dilutions. Include a drug-free well as a positive control for growth and a well with media only as a negative control for sterility.
-
Incubation: Incubate the plate at 37°C for 7-14 days, or until visible growth is observed in the positive control well.
-
Determine MIC: The MIC is the lowest concentration of the drug that completely inhibits visible growth of Mtb.
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol outlines the setup of a checkerboard assay to evaluate the synergistic potential of IN-4 with a partner drug.[11][12][13]
-
Plate Setup: In a 96-well plate, prepare serial dilutions of IN-4 along the x-axis and the partner drug along the y-axis. The concentrations should range from above to below their individual MICs.[8]
-
Controls: Include wells with serial dilutions of each drug alone to redetermine their MICs under the assay conditions. Also include a growth control (no drugs) and a sterility control (no bacteria).
-
Inoculation: Inoculate all wells (except the sterility control) with the Mtb suspension prepared as described in the MIC protocol to a final concentration of 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 7-14 days.
-
Data Analysis:
-
Visually inspect the plate and record the wells that show no bacterial growth.
-
For each non-growth well, calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) for each well: FICI = FIC of Drug A + FIC of Drug B.
-
The lowest FICI value determines the nature of the interaction (synergy, additive, or antagonism).
-
Quantitative Data Summary
The following tables present hypothetical data for optimizing IN-4 concentration in synergistic studies with a cytochrome bcc-aa3 inhibitor (Compound X).
Table 1: Individual MIC Values
| Compound | MIC (µM) |
| IN-4 | 2.5 |
| Compound X | 0.8 |
Table 2: Hypothetical Checkerboard Assay Results and FICI Calculation
| IN-4 (µM) | Compound X (µM) | Growth | FIC of IN-4 | FIC of Compound X | FICI | Interpretation |
| 2.5 | 0 | - | 1 | 0 | 1 | - |
| 0 | 0.8 | - | 0 | 1 | 1 | - |
| 0.625 | 0.2 | - | 0.25 | 0.25 | 0.5 | Synergy |
| 1.25 | 0.1 | + | - | - | - | - |
| 0.3125 | 0.4 | + | - | - | - | - |
Visualizations
Caption: Mtb Electron Transport Chain with two terminal oxidases.
Caption: Workflow for a checkerboard synergy assay.
Caption: Interpretation of the Fractional Inhibitory Concentration Index.
References
- 1. Host immunity increases Mycobacterium tuberculosis reliance on cytochrome bd oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Host immunity increases Mycobacterium tuberculosis reliance on cytochrome bd oxidase | PLOS Pathogens [journals.plos.org]
- 3. Cytochrome bd oxidase: an emerging anti-tubercular drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Uncovering interactions between mycobacterial respiratory complexes to target drug-resistant Mycobacterium tuberculosis [frontiersin.org]
- 6. embopress.org [embopress.org]
- 7. Research Portal [openresearch.surrey.ac.uk]
- 8. Synergy Testing by Checkerboard Assay [bio-protocol.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of 2-Aryl-Quinolone Inhibitors of Cytochrome bd and Chemical Validation of Combination Strategies for Respiratory Inhibitors against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emerypharma.com [emerypharma.com]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
dealing with off-target effects of Mtb-cyt-bd oxidase-IN-4 in cell models
This technical support center provides troubleshooting guidance for researchers using Mtb-cyt-bd oxidase inhibitors, such as the hypothetical Mtb-cyt-bd oxidase-IN-4, in cellular models. Since inhibitors can have off-target effects, this guide offers strategies to identify and mitigate these effects to ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My cells are dying at concentrations where I don't expect to see toxicity. Is this an off-target effect of this compound?
A1: It's possible. Unexpected cytotoxicity is a common off-target effect. First, ensure the cell death is not due to experimental artifacts such as solvent toxicity or contamination. If these are ruled out, the inhibitor may be affecting unintended cellular targets. We recommend performing a dose-response cytotoxicity assay to determine the precise concentration at which cell viability decreases.
Q2: I'm observing changes in mitochondrial respiration in my uninfected mammalian cells treated with the inhibitor. Why is this happening?
A2: While Mtb-cyt-bd oxidase is absent in mammalian cells, small molecule inhibitors can still affect host cell mitochondria due to structural similarities between bacterial and mitochondrial respiratory chain components or through other off-target interactions.[1][2] It is crucial to characterize the inhibitor's effect on host cell mitochondrial function to distinguish between on-target effects in infected cells and off-target effects on the host.
Q3: My experimental results are inconsistent, or I'm seeing paradoxical effects (e.g., activation of a pathway I expect to be inhibited). What could be the cause?
A3: Inconsistent or paradoxical effects can be a sign of off-target activity, particularly unintended inhibition or activation of cellular kinases.[3][4][5] Small molecule inhibitors are often not perfectly specific and can interact with multiple kinases, leading to complex and sometimes unexpected cellular responses.[3][6] We recommend evaluating the inhibitor's kinase selectivity profile.
Troubleshooting Guides
Problem 1: Unexpected Cell Death or Reduced Proliferation
If you observe significant cytotoxicity at concentrations intended to be non-toxic, follow this troubleshooting workflow to determine if it's an off-target effect.
Experimental Workflow: Investigating Unexpected Cytotoxicity
References
- 1. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
how to minimize Mtb-cyt-bd oxidase-IN-4 cytotoxicity in mammalian cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing cytotoxicity associated with Mtb-cyt-bd oxidase inhibitors in mammalian cells.
Disclaimer: As of November 2025, "Mtb-cyt-bd oxidase-IN-4" is not a specifically identified compound in publicly available scientific literature. Therefore, this guide provides general strategies for minimizing the cytotoxicity of Mtb-cyt-bd oxidase inhibitors, using data from related compounds as illustrative examples. The principles and protocols described here are broadly applicable to small molecule inhibitors in cell culture.
Frequently Asked Questions (FAQs)
Q1: Why am I observing cytotoxicity in mammalian cells with an inhibitor targeting a prokaryote-specific enzyme like Mtb-cyt-bd oxidase?
A1: While Mtb-cyt-bd oxidase is absent in mammalian cells, observed cytotoxicity can arise from several factors:
-
Off-target effects: The inhibitor may interact with other structurally related proteins or enzymes in mammalian cells, leading to unintended biological consequences.
-
Compound impurities: The inhibitor preparation may contain impurities that are toxic to mammalian cells.
-
Metabolite toxicity: Mammalian cells may metabolize the inhibitor into a toxic byproduct.
-
Physicochemical properties: At high concentrations, the compound's physicochemical properties (e.g., poor solubility leading to precipitation) can cause cellular stress.
-
Non-specific effects: The compound might disrupt cellular membranes or interfere with general cellular processes in a non-specific manner.
Q2: What is a typical therapeutic window for Mtb-cyt-bd oxidase inhibitors?
A2: The therapeutic window is the concentration range where the inhibitor is effective against M. tuberculosis but shows minimal toxicity to mammalian cells. This is compound-specific. For example, some novel benzothiazole amides, which inhibit Mtb-cyt-bd oxidase, have shown high selectivity for bacterial cells over mammalian cells, indicating a potentially wide therapeutic window.[1] It is crucial to determine the IC50 (half-maximal inhibitory concentration) against M. tuberculosis and the CC50 (half-maximal cytotoxic concentration) in relevant mammalian cell lines to calculate the selectivity index (SI = CC50/IC50). A higher SI value is desirable.
Q3: How can I determine if the observed cytotoxicity is specific to my inhibitor?
A3: To ascertain the specificity of the cytotoxic effect, consider the following controls in your experiments:
-
Vehicle control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor.
-
Inactive analogue control: If available, use a structurally similar but biologically inactive version of your inhibitor.
-
Multiple cell lines: Test the inhibitor on a panel of different mammalian cell lines to see if the cytotoxicity is cell-type specific.
Q4: Can combining Mtb-cyt-bd oxidase inhibitors with other drugs increase cytotoxicity?
A4: Yes, combination therapy can sometimes lead to synergistic cytotoxicity. For instance, inhibitors of cytochrome bd oxidase are often used with inhibitors of the cytochrome bcc-aa3 complex (like Q203) to enhance anti-tubercular activity.[1][2] While this combination is designed to be synergistic against M. tuberculosis, it is essential to evaluate the cytotoxic profile of the combination in mammalian cells to ensure the synergistic effect is specific to the pathogen.
Troubleshooting Guide: High Cytotoxicity in Mammalian Cells
This guide provides a step-by-step approach to troubleshoot and minimize unexpected cytotoxicity.
Initial Assessment
Problem: High level of cell death or growth inhibition observed in mammalian cells upon treatment with an Mtb-cyt-bd oxidase inhibitor.
Workflow for Initial Troubleshooting:
Figure 1: Initial workflow for troubleshooting high cytotoxicity.
1. Verify Inhibitor Concentration and Purity:
-
Action: Double-check all calculations for inhibitor dilution. If possible, verify the purity of your compound stock using methods like HPLC-MS.
-
Rationale: Simple calculation errors can lead to unintentionally high concentrations. Impurities in the compound stock can be a hidden source of cytotoxicity.
2. Review Experimental Protocol:
-
Action: Carefully review your cell seeding density, treatment duration, and the specific cytotoxicity assay being used.
-
Rationale: Overly long incubation times or high cell densities can exacerbate cytotoxic effects. The choice of assay can also influence the results.
3. Perform a Dose-Response Experiment:
-
Action: Treat your mammalian cells with a wide range of inhibitor concentrations.
-
Rationale: This will help you determine the precise concentration at which cytotoxicity becomes significant (the CC50 value) and establish a non-toxic working concentration range for future experiments.
Systematic Optimization to Reduce Cytotoxicity
If initial checks do not resolve the issue, proceed with these optimization strategies.
Experimental Workflow for Minimizing Cytotoxicity:
Figure 2: Systematic workflow for optimizing experimental conditions to reduce cytotoxicity.
1. Reduce Incubation Time:
-
Action: Decrease the duration of exposure of the cells to the inhibitor. For example, if you are treating for 72 hours, try 48 or 24 hours.
-
Rationale: Shorter exposure times may be sufficient to observe the desired effect on intracellular M. tuberculosis while minimizing harm to the host cells.
2. Optimize Serum Concentration in Media:
-
Action: Test a range of fetal bovine serum (FBS) concentrations in your cell culture medium (e.g., 5%, 10%, 15%).
-
Rationale: Serum proteins can bind to small molecules, reducing their free concentration and thus their bioavailability and potential toxicity. However, this can also impact the inhibitor's efficacy.
3. Incorporate a Recovery Period:
-
Action: Treat the cells with the inhibitor for a defined period, then replace the medium with fresh, inhibitor-free medium and allow the cells to recover.
-
Rationale: This can help distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects and may allow cells to recover from transient stress.
4. Co-treatment with Protective Agents:
-
Action: Consider co-administering antioxidants like N-acetylcysteine (NAC) if you suspect oxidative stress is a mechanism of cytotoxicity.
-
Rationale: Some cytotoxic effects are mediated by the production of reactive oxygen species (ROS).
Quantitative Data Summary
The following tables summarize hypothetical and example data for Mtb-cyt-bd oxidase inhibitors.
Table 1: Example Cytotoxicity and Efficacy Data for Mtb-cyt-bd Oxidase Inhibitors
| Inhibitor | Mtb IC50 (µM) | Mammalian Cell Line | CC50 (µM) | Selectivity Index (SI) |
| Mtb-cyt-bd oxidase-IN-1 | 0.13 | - | - | - |
| Mtb-cyt-bd oxidase-IN-7 | 6.25 (in ΔqcrCAB strain) | - | - | - |
| Benzothiazole Amide Analog | 1.5 | HEK293T | > 50 | > 33 |
| Hypothetical IN-4 | 2.0 | A549 | 15.0 | 7.5 |
Data for IN-1 and IN-7 are from publicly available sources.[3][4][5] Data for Benzothiazole Amide Analog is representative based on published findings.[1] Data for "Hypothetical IN-4" is for illustrative purposes.
Table 2: Troubleshooting Checklist and Expected Outcomes
| Parameter Adjusted | Rationale for Change | Expected Outcome for Reduced Cytotoxicity |
| Inhibitor Concentration | Reduce to lowest effective concentration | Higher cell viability, lower LDH release |
| Incubation Time | Minimize exposure to the compound | Increased cell survival at later time points |
| Serum Concentration | Increase protein binding | Higher CC50 value |
| Cell Seeding Density | Optimize for logarithmic growth | More consistent and reproducible results |
Experimental Protocols
Protocol 1: Determining the CC50 in a Mammalian Cell Line using an MTT Assay
Objective: To determine the concentration of an Mtb-cyt-bd oxidase inhibitor that reduces the viability of a mammalian cell line by 50%.
Materials:
-
Mammalian cell line (e.g., A549, HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Mtb-cyt-bd oxidase inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of your inhibitor in complete medium. A typical concentration range to test would be from 100 µM down to 0.1 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations.
-
Incubate for the desired time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for at least 1 hour at room temperature in the dark, with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the CC50 value.
-
Protocol 2: LDH Release Assay for Measuring Cytotoxicity
Objective: To quantify cell membrane damage by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Cells and inhibitor as in Protocol 1.
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions).
-
96-well plates.
-
Plate reader.
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1.
-
In addition to your experimental wells, set up controls for:
-
Spontaneous LDH release (no treatment).
-
Maximum LDH release (treat with lysis buffer provided in the kit).
-
Background (medium only).
-
-
-
LDH Assay:
-
After the treatment incubation, centrifuge the plate gently if your cells are in suspension.
-
Transfer a specific volume of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the wavelength specified by the kit manufacturer.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit, which typically normalizes the experimental LDH release to the spontaneous and maximum release controls.
-
Signaling Pathways and Experimental Workflows
Hypothesized Off-Target Cytotoxicity Pathway:
Even though the primary target is absent, the inhibitor might induce cytotoxicity through off-target interactions, for example, by causing mitochondrial dysfunction, which leads to an increase in reactive oxygen species (ROS) and subsequent apoptosis.
Figure 3: A hypothetical signaling pathway for off-target cytotoxicity.
References
- 1. Inhibition of cytochrome bd oxidase in Mycobacterium tuberculosis by benzothiazole amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel Cytochrome bd oxidase inhibitors against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mtb-cyt-bd oxidase-IN-1 | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
refining Mtb-cyt-bd oxidase-IN-4 treatment protocols for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mtb-cyt-bd oxidase-IN-4 and similar quinolone-based inhibitors in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the cytochrome bd oxidase, which is one of the two terminal oxidases in the electron transport chain of Mycobacterium tuberculosis (Mtb). The cytochrome bd oxidase is crucial for the bacterium's respiratory adaptation, especially under stressful conditions. By inhibiting this enzyme, this compound disrupts the bacterium's energy metabolism. However, it's important to note that Mtb possesses a second terminal oxidase, the cytochrome bcc:aa3 supercomplex. Inhibition of only the cytochrome bd oxidase may not be sufficient to kill the bacteria, as they can reroute electrons through the alternative oxidase.[1][2][3][4]
Q2: Why is a combination therapy approach often recommended when working with cytochrome bd oxidase inhibitors?
A2: Due to the presence of two terminal oxidases in Mtb, inhibiting only the cytochrome bd oxidase with a compound like this compound may lead to a bacteriostatic rather than a bactericidal effect.[5][6] The bacterium can compensate by utilizing the cytochrome bcc:aa3 oxidase. Therefore, a combination therapy that targets both terminal oxidases is often more effective. A common strategy is to co-administer a cytochrome bd oxidase inhibitor with an inhibitor of the cytochrome bcc:aa3 complex, such as Q203.[5][6][7] This dual inhibition can lead to a complete shutdown of respiratory chain function and enhanced bactericidal activity.[2][7]
Q3: What are some key considerations for formulating this compound for in vivo studies?
A3: As with many small molecule inhibitors, solubility and stability are key formulation challenges. For quinolone-based compounds, it is crucial to determine the optimal vehicle for administration that ensures bioavailability. Common vehicles for oral gavage in mice include solutions or suspensions in agents like 0.5% (w/v) carboxymethylcellulose (CMC) or a combination of polyethylene glycol (PEG), and water. Intravenous formulations would require ensuring complete solubility in a physiologically compatible vehicle. It is essential to perform solubility and stability tests in the chosen vehicle before initiating animal studies.
Q4: What are typical pharmacokinetic challenges observed with quinolone-based Mtb inhibitors?
A4: A significant challenge with some quinolone-based inhibitors is high plasma protein binding.[5][6] For instance, the 2-aryl-quinolone inhibitor CK-2-63 exhibited over 99% binding to both mouse and human plasma proteins.[5] This high level of binding can severely limit the concentration of free, unbound drug at the site of infection, leading to a discrepancy between potent in vitro activity and modest in vivo efficacy.[5][6] Therefore, it is critical to assess the plasma protein binding of this compound early in the drug development process.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor in vivo efficacy despite good in vitro activity | 1. High plasma protein binding: The compound may be extensively bound to plasma proteins, reducing the free concentration at the target site.[5][6] 2. Poor pharmacokinetics: The compound may have low oral bioavailability, rapid metabolism, or rapid clearance. 3. Suboptimal dosing regimen: The dose or frequency of administration may not be sufficient to maintain therapeutic concentrations. | 1. Determine plasma protein binding: Use methods like equilibrium dialysis or ultrafiltration to quantify the unbound fraction of the drug. If binding is high, consider medicinal chemistry efforts to design analogs with lower protein affinity. 2. Conduct pharmacokinetic studies: Perform single-dose PK studies via both intravenous and oral routes to determine key parameters like bioavailability, half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).[5] 3. Dose-ranging studies: Evaluate a range of doses in an acute infection model to establish a dose-response relationship. |
| Inconsistent results between experiments | 1. Formulation issues: The compound may not be uniformly suspended or may be degrading in the vehicle. 2. Animal handling and infection variability: Inconsistent infection inoculum or animal stress can affect disease progression and treatment outcomes. | 1. Validate formulation: Prepare fresh formulations for each experiment and ensure thorough mixing before each dose. Conduct stability studies of the compound in the chosen vehicle. 2. Standardize procedures: Use a well-characterized and standardized infection protocol. Ensure all animal handling procedures are consistent across all experimental groups. |
| Toxicity observed in treated animals (e.g., weight loss, lethargy) | 1. Off-target effects: The compound may be inhibiting host enzymes or have other toxic liabilities. 2. Vehicle toxicity: The formulation vehicle itself may be causing adverse effects at the administered volume and frequency. | 1. In vitro cytotoxicity screening: Test the compound against a panel of mammalian cell lines to assess its cytotoxic potential. 2. Maximum tolerated dose (MTD) study: Conduct a dose-escalation study in uninfected animals to determine the MTD. 3. Vehicle control group: Always include a control group that receives only the vehicle to distinguish between compound- and vehicle-related toxicity. |
Quantitative Data Summary
The following table summarizes pharmacokinetic and in vivo efficacy data for the 2-aryl-quinolone cytochrome bd oxidase inhibitor CK-2-63, which can serve as a reference for designing studies with this compound.
| Parameter | Value | Species | Administration Route | Reference |
| Bioavailability (F) | ~39.4% | Mouse | Oral (20 mg/kg) vs. IV (3 mg/kg) | [5] |
| Plasma Protein Binding | >99.9% (1 µM), 99.7% (10 µM) | Mouse and Human | In vitro | [5] |
| Acute Infection Model Efficacy (as monotherapy) | Modest reduction in lung CFU | Mouse | Oral | [5][6] |
| Acute Infection Model Efficacy (in combination with Q203) | Modest lowering of lung burden compared to Q203 alone | Mouse | Oral | [5][6] |
| Chronic Infection Model Efficacy (in combination with Q203) | Modest lowering of lung burden compared to Q203 alone | Mouse | Oral | [5] |
Experimental Protocols
Murine Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound in mice.
Methodology:
-
Animal Model: Use female BALB/c mice (6-8 weeks old).
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 3 mg/kg).
-
Group 2: Oral gavage (PO) administration (e.g., 20 mg/kg).
-
-
Formulation:
-
IV: Solubilize the compound in a suitable vehicle for intravenous injection (e.g., a solution containing DMSO, PEG400, and saline).
-
PO: Prepare a suspension or solution in a vehicle such as 0.5% (w/v) carboxymethylcellulose in water.
-
-
Procedure:
-
Administer a single dose of the compound to each mouse.
-
Collect blood samples (e.g., via tail vein or retro-orbital bleed) at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Analysis:
-
Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC, and bioavailability) using appropriate software.
-
In Vivo Efficacy Study in an Acute Mouse Model of Tuberculosis
Objective: To evaluate the in vivo efficacy of this compound alone and in combination with Q203.
Methodology:
-
Animal Model: Use female BALB/c mice (6-8 weeks old).
-
Infection: Infect mice via aerosol with a low dose of M. tuberculosis H37Rv to achieve an initial lung burden of approximately 100-200 colony-forming units (CFU).
-
Treatment Groups (starting one day post-infection):
-
Group 1: Vehicle control.
-
Group 2: this compound monotherapy (e.g., 100 mg/kg, once daily by oral gavage).
-
Group 3: Q203 monotherapy (e.g., 20 mg/kg, once daily by oral gavage).
-
Group 4: this compound + Q203 combination therapy.
-
-
Treatment Duration: Treat for a specified period, for example, 4 weeks.
-
Efficacy Readout:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs in sterile saline with a detergent.
-
Plate serial dilutions of the homogenates on 7H11 agar plates supplemented with OADC.
-
Incubate plates at 37°C for 3-4 weeks and enumerate CFU.
-
-
Data Analysis: Compare the log10 CFU counts between the different treatment groups and the vehicle control group.
Visualizations
Caption: Dual inhibition of Mtb's respiratory chain by Q203 and this compound.
Caption: Workflow for an acute murine model of tuberculosis efficacy study.
References
- 1. Cytochrome bd oxidase: an emerging anti-tubercular drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pnas.org [pnas.org]
- 3. Targeting the cytochrome oxidases for drug development in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasticity of the Mycobacterium tuberculosis respiratory chain and its impact on tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 2-Aryl-Quinolone Inhibitors of Cytochrome bd and Chemical Validation of Combination Strategies for Respiratory Inhibitors against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. embopress.org [embopress.org]
Validation & Comparative
A Comparative Guide to Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the exploration of novel therapeutic targets. The Mtb electron transport chain (ETC) presents a promising avenue for drug development, with cytochrome bd oxidase emerging as a key target. This terminal oxidase, absent in eukaryotes, is crucial for Mtb's survival under hypoxic conditions and contributes to its tolerance to inhibitors of the primary cytochrome bcc:aa3 oxidase. This guide provides a comparative overview of Mtb-cyt-bd oxidase-IN-4 and other notable inhibitors of Mtb cytochrome bd oxidase, supported by experimental data and detailed methodologies.
Introduction to Mtb Cytochrome bd Oxidase Inhibition
The Mtb respiratory chain is branched, featuring two terminal oxidases: the cytochrome bcc:aa3 supercomplex and the cytochrome bd oxidase. While cytochrome bcc:aa3 is the primary oxidase under normoxic conditions, cytochrome bd oxidase becomes critical under low oxygen tension, a condition encountered within host granulomas. Crucially, inhibition of cytochrome bd oxidase alone is often not bactericidal. However, a synergistic bactericidal effect is observed when combined with inhibitors of the cytochrome bcc:aa3 complex, such as Q203 (Telacebec). This dual-inhibition strategy effectively shuts down Mtb's energy production, leading to cell death. This guide focuses on compounds that directly target the cytochrome bd oxidase.
Quantitative Comparison of Mtb Cytochrome bd Oxidase Inhibitors
| Inhibitor Class | Representative Compound | Target | IC50 | Ki/Kd | MIC | Citation(s) |
| Quinolinyl-pyrimidine derivatives | This compound | Cytochrome bd oxidase | Data not available | Data not available | Data not available | - |
| 1-Hydroxy-2-methylquinolin-4(1H)-one derivatives | Mtb-cyt-bd oxidase-IN-7 (compound 8d) | Cytochrome bd oxidase | Not reported | Kd: 4.17 μM | 6.25 μM (against ΔqcrCAB Mtb strain) | [1] |
| 2-Aryl-quinolone derivatives | CK-2-63 | Cytochrome bd oxidase | 0.27 μM - 3.70 μM (aerobic conditions) | Not reported | Not reported | [2] |
| Thieno[3,2-d]pyrimidin-4-amine derivatives | TPA-19d | Cytochrome bd oxidase | 5.8 - 19 μM (ATP depletion assay with Q203) | Not reported | Not reported | [3] |
| Quinazoline-based inhibitors | ND-011992 | Cytochrome bd oxidase | Not reported | Not reported | Ineffective alone, synergistic with Q203 | [4] |
| Isoprenoid quinolone alkaloids | Aurachin D | Cytochrome bd oxidase | Nanomolar range | Not reported | 4 - 8 μM | [5] |
Note: The lack of publicly available data for a compound specifically named "this compound" prevents its direct comparison. Researchers are encouraged to consult specific publications or commercial suppliers for detailed information on this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines of key experimental protocols used in the evaluation of Mtb cytochrome bd oxidase inhibitors.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method for Mtb is the Microplate Alamar Blue Assay (MABA).
Principle: Resazurin, a blue-colored, non-fluorescent, and cell-permeable dye, is reduced by metabolically active cells to the pink-colored, fluorescent resorufin. The color change provides a visual or fluorometric readout of cell viability.
Protocol Outline:
-
Preparation of Inhibitor Plates: Prepare serial dilutions of the test compounds in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Inoculum Preparation: Grow Mtb H37Rv to mid-log phase, and dilute the culture to a standardized cell density (e.g., McFarland standard of 1, followed by a 1:25 dilution).
-
Inoculation: Add 100 µL of the diluted Mtb suspension to each well of the inhibitor plate. Include drug-free (inoculum only) and media-only (no bacteria) controls.
-
Incubation: Incubate the plates at 37°C for 7 days.
-
Addition of Alamar Blue: Add 20 µL of Alamar Blue solution to each well and re-incubate for 24 hours.
-
Reading Results: The MIC is determined as the lowest drug concentration that prevents the color change from blue to pink.[6]
Cytochrome bd Oxidase Activity Assay (Oxygen Consumption Assay)
This assay directly measures the enzymatic activity of cytochrome bd oxidase by monitoring oxygen consumption.
Principle: Inverted membrane vesicles (IMVs) containing the cytochrome bd oxidase are used as the enzyme source. The rate of oxygen consumption is measured upon the addition of a suitable electron donor (e.g., menaquinol). The inhibitory effect of a compound is determined by the reduction in the oxygen consumption rate.
Protocol Outline:
-
Preparation of Inverted Membrane Vesicles (IMVs):
-
Overexpress Mtb cytochrome bd oxidase in a suitable host (e.g., an E. coli strain lacking its own terminal oxidases).
-
Harvest the cells and prepare membrane fractions by cell lysis and ultracentrifugation.
-
Prepare IMVs by passing the membrane suspension through a French press.
-
-
Oxygen Consumption Measurement:
-
Use a Clark-type oxygen electrode or a fluorescence-based oxygen sensor in a sealed reaction chamber.
-
Add a defined amount of IMVs to the reaction buffer.
-
Initiate the reaction by adding an electron donor (e.g., a menaquinol analogue).
-
Record the rate of oxygen consumption.
-
-
Inhibition Assay:
-
Pre-incubate the IMVs with various concentrations of the test inhibitor for a defined period.
-
Initiate the reaction and measure the oxygen consumption rate as described above.
-
Calculate the percentage of inhibition relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: Mtb Electron Transport Chain and Dual Inhibition Strategy.
The diagram above illustrates the branched electron transport chain of Mycobacterium tuberculosis. Electrons from NADH and succinate are transferred to the menaquinone pool. From there, they can proceed through either the primary cytochrome bcc:aa3 pathway or the alternative cytochrome bd oxidase pathway to reduce oxygen to water, generating a proton gradient that drives ATP synthesis. The diagram highlights the synergistic effect of dual inhibition, where a cytochrome bcc:aa3 inhibitor like Q203 and a cytochrome bd oxidase inhibitor (represented by this compound and others) together block both pathways, leading to a collapse in ATP production and subsequent bacterial death.
Caption: High-Throughput Screening Workflow for Mtb Inhibitors.
This workflow diagram outlines a typical drug discovery pipeline for identifying and validating novel inhibitors of Mycobacterium tuberculosis. The process begins with a high-throughput primary screen of a compound library against whole Mtb cells. Active compounds, or "hits," are then subjected to a series of secondary assays to assess their cytotoxicity against mammalian cells and confirm their on-target activity against the desired molecular target, in this case, cytochrome bd oxidase. Promising candidates then proceed to lead optimization and in vivo efficacy studies.
Conclusion
The development of inhibitors targeting the Mtb cytochrome bd oxidase represents a promising strategy to combat tuberculosis, particularly in the context of combination therapies. While a variety of chemical scaffolds have demonstrated inhibitory activity, further research is needed to optimize their potency, selectivity, and pharmacokinetic properties. The experimental protocols and conceptual frameworks presented in this guide are intended to support researchers in the evaluation and development of the next generation of anti-tubercular agents. The synergistic approach of dual inhibition of both terminal oxidases holds significant potential for a more effective and rapid clearance of Mtb infection.
References
- 1. Cytochrome bd oxidase: an emerging anti-tubercular drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Identification of 2-Aryl-Quinolone Inhibitors of Cytochrome bd and Chemical Validation of Combination Strategies for Respiratory Inhibitors against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. The cryo-EM structure of the bd oxidase from M. tuberculosis reveals a unique structural framework and enables rational drug design to combat TB - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Two Key Mycobacterium tuberculosis Cytochrome bd Oxidase Inhibitors: Aurachin D and CK-2-63
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent inhibitors of Mycobacterium tuberculosis (Mtb) cytochrome bd oxidase: the natural product aurachin D and the novel synthetic compound CK-2-63. This analysis is supported by experimental data to inform future research and development in the fight against tuberculosis.
The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the exploration of novel therapeutic targets. The cytochrome bd (cyt-bd) oxidase, a key component of the Mtb respiratory chain, represents a promising target as it is essential for bacterial survival under certain stress conditions and is absent in humans.[1][2] This guide focuses on a comparative evaluation of two significant inhibitors of this enzyme: aurachin D, a well-characterized natural product, and CK-2-63, a recently identified synthetic inhibitor.
Mechanism of Action: Targeting the Mtb Respiratory Chain
Both aurachin D and CK-2-63 target the cytochrome bd oxidase, which is one of two terminal oxidases in the Mtb electron transport chain. The other is the cytochrome bcc-aa3 supercomplex. By inhibiting cytochrome bd oxidase, these compounds disrupt the bacterium's ability to generate ATP, particularly under hypoxic conditions, which are relevant during infection.[3]
Aurachin D, a quinolone derivative, is a known potent inhibitor of cytochrome bd oxidase.[4][5][6] CK-2-63 is a more recently identified 2-aryl-quinolone that also targets this enzyme, demonstrating the potential of this chemical scaffold for further drug development.[7][8]
Quantitative Efficacy Data
The following table summarizes the key quantitative data for aurachin D and CK-2-63 based on available experimental findings.
| Parameter | Aurachin D | CK-2-63 | Reference(s) |
| Target | Mycobacterium tuberculosis cytochrome bd oxidase | Mycobacterium tuberculosis cytochrome bd oxidase | [4][5][7] |
| IC50 (Mtb cyt-bd oxidase) | Not explicitly stated, but inhibits at nanomolar concentrations. | 3.7 µM (for growth suppression of Mtb H37Rv) | [4][9] |
| MIC90 (Mtb H37Rv) | 4-8 µM (for some potent analogues) | 5 µM | [5][10] |
| In Vitro Efficacy (Standalone) | Moderate growth inhibition. | Modest efficacy, bacteriostatic phenotype. | [5][7] |
| In Vitro Efficacy (Combination) | Synergistic killing with cytochrome bcc-aa3 inhibitors (e.g., Q203). | Potentiates and synergizes with Q203 and bedaquiline, leading to enhanced growth suppression and in vitro sterilization. | [7][8][10] |
| In Vivo Efficacy | Not detailed in the provided results. | Modest lowering of lung burden in combination with Q203 in mice; efficacy limited by high plasma protein binding. | [7] |
Experimental Protocols
The evaluation of these inhibitors has relied on a set of key experimental methodologies to determine their efficacy and mechanism of action.
Mtb Cytochrome bd Oxidase Inhibition Assay (Oxygen Consumption)
This assay directly measures the inhibitory effect of the compounds on the target enzyme.
-
Preparation of Inverted Membrane Vesicles (IMVs): IMVs are prepared from Mtb cultures to isolate the respiratory chain components.
-
Oxygen Consumption Measurement: The rate of oxygen consumption by the IMVs is measured using an oxygen electrode.
-
Inhibitor Addition: The inhibitor (aurachin D or CK-2-63) is added at various concentrations to the IMV suspension.
-
Data Analysis: The reduction in the oxygen consumption rate in the presence of the inhibitor is used to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the minimum concentration of a compound required to inhibit the visible growth of Mtb.
-
Bacterial Culture: Mtb is cultured in a suitable liquid medium (e.g., 7H9 broth).
-
Serial Dilution: The inhibitors are serially diluted in a 96-well plate.
-
Inoculation: A standardized suspension of Mtb is added to each well.
-
Incubation: The plates are incubated for a defined period (e.g., 7-14 days).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that prevents visible growth of the bacteria.
Time-Kill Curve Assays
These assays assess the bactericidal or bacteriostatic activity of a compound over time.
-
Bacterial Culture: Mtb is grown to a specific optical density in liquid culture.
-
Compound Addition: The inhibitor is added at a specific concentration (e.g., at its MIC90).
-
Sampling: Aliquots are taken at different time points (e.g., 0, 3, 7, 14, and 21 days).
-
CFU Determination: The number of viable bacteria (colony-forming units, CFU) in each aliquot is determined by plating on solid medium.
-
Data Analysis: The change in CFU over time indicates whether the compound is bactericidal (kills the bacteria) or bacteriostatic (inhibits growth).
Visualizing the Mechanism of Action and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Figure 1: Simplified signaling pathway of the Mycobacterium tuberculosis electron transport chain, highlighting the targets of aurachin D, CK-2-63, and other respiratory inhibitors.
Figure 2: A generalized experimental workflow for the in vitro comparison of Mtb cytochrome bd oxidase inhibitors.
Conclusion
Both aurachin D and CK-2-63 are valuable chemical probes for studying the function of cytochrome bd oxidase in Mycobacterium tuberculosis. Aurachin D, as a natural product, has been instrumental in validating this enzyme as a drug target. CK-2-63 represents a promising synthetic scaffold that, while showing modest standalone efficacy, demonstrates significant potential in combination therapies.[7][10]
The observed synergy of CK-2-63 with other respiratory inhibitors like Q203 and bedaquiline highlights a critical strategy for future anti-tuberculosis drug development: targeting multiple components of the respiratory chain simultaneously.[7][8] This approach may lead to more effective and faster-acting treatment regimens, which are urgently needed to combat drug-resistant tuberculosis.
Further research into optimizing the pharmacokinetic properties of 2-aryl-quinolone derivatives, such as reducing plasma protein binding, could lead to the development of more potent and clinically viable cytochrome bd oxidase inhibitors. The experimental protocols and comparative data presented in this guide provide a foundation for these future endeavors.
References
- 1. Cytochrome bd oxidase: an emerging anti-tubercular drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Host immunity increases Mycobacterium tuberculosis reliance on cytochrome bd oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Aurachin D Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CK-2-63 | Cyt bd inhibitor | Probechem Biochemicals [probechem.com]
- 10. Identification of 2-Aryl-Quinolone Inhibitors of Cytochrome bd and Chemical Validation of Combination Strategies for Respiratory Inhibitors against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bactericidal Activity of Mtb-cyt-bd Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bactericidal activity of inhibitors targeting the Mycobacterium tuberculosis (Mtb) cytochrome bd (cyt-bd) oxidase. As the requested compound, 'Mtb-cyt-bd oxidase-IN-4', is not prominently documented in publicly available scientific literature, this guide will focus on well-characterized inhibitors of the same target, such as ND-011992 and CK-2-63, and the canonical inhibitor Aurachin D. The primary focus is on the synergistic bactericidal effect observed when these inhibitors are combined with inhibitors of the cytochrome bc1:aa3 complex, such as Q203 (Telacebec).
The Rationale for Targeting Cytochrome bd Oxidase
Mycobacterium tuberculosis possesses a branched electron transport chain with two terminal oxidases: the cytochrome bc1:aa3 supercomplex and the cytochrome bd oxidase.[1][2] While the bc1:aa3 complex is the primary oxidase under optimal growth conditions, the cyt-bd oxidase is crucial for bacterial survival under stress conditions encountered within the host, such as hypoxia and nitrosative stress.[1][2] Inhibition of the cyt-bd oxidase alone is generally bacteriostatic, not bactericidal. However, the simultaneous inhibition of both terminal oxidases leads to a potent, synergistic bactericidal effect, making cyt-bd oxidase a key target for novel combination therapies against tuberculosis.[1][2][3]
Comparative Analysis of Inhibitor Performance
The following tables summarize the quantitative data on the bactericidal activity of selected Mtb-cyt-bd oxidase inhibitors.
Table 1: In Vitro Inhibitory Activity against Mtb Cytochrome bd Oxidase
| Compound | IC50 (µM) against Mtb cyt-bd oxidase | Reference(s) |
| ND-011992 | ~0.63 (against E. coli bd-I oxidase) | [4] |
| Aurachin D | 0.15 | [5] |
| CK-2-63 | Not explicitly stated, but potent | [6] |
Table 2: Minimum Inhibitory Concentration (MIC) against M. tuberculosis
| Compound | MIC (µM) against Mtb H37Rv | In Combination with Q203 | Reference(s) |
| ND-011992 | 2.8 - 4.2 | Synergistic reduction of Q203 MIC | [7] |
| Aurachin D | 4 - 8 (for analogue 1g) | 8-fold reduction in Q203 MIC | [3][5][8] |
| CK-2-63 | ~3.7 (IC50 for growth suppression) | Potentiates Q203 activity | [6][9] |
Table 3: Bactericidal Activity from Time-Kill Kinetics Assays
| Compound/Combination | Mtb Strain | Key Finding | Reference(s) |
| ND-011992 + Q203 | H37Rv (replicating & non-replicating) | Bactericidal activity observed | |
| Aurachin D + Q203 | H37Rv | Converts bacteriostatic Q203 to bactericidal | [3] |
| CK-2-63 + Q203 | H37Rv | Substantial increase in sterilization rate | [9] |
| CK-2-63 + Bedaquiline | H37Rv | Enhanced bactericidal activity | [9][10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For M. tuberculosis, this is often determined using the microplate Alamar blue assay (MABA) or by measuring optical density.
Protocol:
-
Prepare a 96-well microtiter plate with two-fold serial dilutions of the test compound in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a final concentration of approximately 1 x 10^5 bacteria/mL in each well.[11]
-
Include a drug-free control well and a sterile control well.
-
Incubate the plate at 37°C for 7-14 days.
-
After incubation, add a resazurin solution to each well and incubate for a further 24 hours.
-
The MIC is determined as the lowest drug concentration that prevents a color change of the resazurin indicator from blue to pink, indicating the absence of bacterial growth.[12]
Checkerboard Assay for Synergy
This assay is used to assess the interaction between two antimicrobial agents.
Protocol:
-
In a 96-well plate, prepare serial dilutions of compound A along the x-axis and serial dilutions of compound B along the y-axis. This creates a matrix of wells with varying concentrations of both compounds.
-
Inoculate the wells with M. tuberculosis as described for the MIC assay.
-
Incubate the plate and determine the MIC of each compound in the presence of the other.
-
The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone).
Time-Kill Kinetics Assay
This assay measures the rate at which an antimicrobial agent kills a bacterial population over time.
Protocol:
-
Inoculate a culture of M. tuberculosis in 7H9 broth to a starting density of approximately 10^5 - 10^6 CFU/mL.
-
Add the test compound(s) at desired concentrations (e.g., 4x, 8x, 16x MIC). Include a drug-free control.
-
Incubate the cultures at 37°C.
-
At various time points (e.g., 0, 3, 7, 14, and 21 days), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots and plate them on Middlebrook 7H10 or 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks, and then count the number of colony-forming units (CFU).
-
A bactericidal effect is typically defined as a ≥ 3-log10 reduction in CFU/mL compared to the initial inoculum.[14][15]
ATP Measurement Assay
Intracellular ATP levels are a direct indicator of bacterial metabolic activity and viability.
Protocol:
-
Expose M. tuberculosis cultures to the test compounds for a specified period.
-
Harvest the bacterial cells by centrifugation.
-
Lyse the cells to release intracellular ATP. This can be achieved through a combination of chemical lysis (e.g., with perchloric acid) and mechanical disruption (e.g., bead beating).[16]
-
The ATP in the lysate is quantified using a commercial ATP bioluminescence assay kit, which utilizes the luciferin-luciferase reaction.[17][18]
-
The light output is measured using a luminometer and is proportional to the ATP concentration. A significant drop in ATP levels indicates a disruption of energy metabolism.
Visualizations
Mtb Electron Transport Chain and Synergistic Inhibition
Caption: Mtb's branched electron transport chain and the sites of synergistic inhibition.
Experimental Workflow for Inhibitor Validation
Caption: A typical experimental workflow for validating a novel Mtb-cyt-bd oxidase inhibitor.
References
- 1. embopress.org [embopress.org]
- 2. Dual inhibition of the terminal oxidases eradicates antibiotic‐tolerant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.vu.nl [research.vu.nl]
- 4. Exploring ND-011992, a quinazoline-type inhibitor targeting quinone reductases and quinol oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Aurachin D Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CK-2-63 | Cyt bd inhibitor | Probechem Biochemicals [probechem.com]
- 7. ND-011992 | Cyt‐bd inhibitor | Probechem Biochemicals [probechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of 2-Aryl-Quinolone Inhibitors of Cytochrome bd and Chemical Validation of Combination Strategies for Respiratory Inhibitors against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 12. Developing Synergistic Drug Combinations To Restore Antibiotic Sensitivity in Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fast detection of drug interaction in Mycobacterium tuberculosis by a checkerboard resazurin method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of compound kill kinetics against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of a Rapid ATP Bioluminescence Assay for Biocidal Susceptibility Testing of Rapidly Growing Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An IMS/ATP Assay for the Detection of Mycobacterium tuberculosis in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. abcam.com [abcam.com]
Comparative Analysis of Novel Cytochrome bd Oxidase Inhibitors in Mycobacterium tuberculosis
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of emerging inhibitors targeting the Mycobacterium tuberculosis (Mtb) cytochrome bd (cyt-bd) oxidase, a critical enzyme in the bacterial electron transport chain. As a non-essential enzyme for in-vitro growth but crucial for survival under stress conditions and during infection, cyt-bd oxidase presents a promising target for novel anti-tubercular therapies.[1][2][3] The guide focuses on a representative compound, designated here as Mtb-cyt-bd oxidase-IN-4, and compares its hypothetical performance characteristics against other known inhibitors of the same target.
The primary mechanism of action of these inhibitors is the disruption of the electron transport chain, which becomes particularly effective when the primary terminal oxidase, the cytochrome bcc-aa3 supercomplex, is also inhibited.[1][4] This dual inhibition strategy leads to a potent bactericidal effect, a key goal in shortening tuberculosis treatment regimens.[5]
Performance Comparison of Mtb-cyt-bd Oxidase Inhibitors
The following table summarizes the in vitro efficacy of this compound against a panel of Mtb clinical isolates, alongside data for other notable cyt-bd oxidase inhibitors. The data presented for this compound is hypothetical and serves as a placeholder for future experimental results.
| Inhibitor | Mtb Clinical Isolate | MIC (µM) | IC50 (µM) | Combination Synergy (with Q203) | Reference |
| This compound | H37Rv | [Data not available] | [Data not available] | [Data not available] | N/A |
| Drug-Susceptible Isolate 1 | [Data not available] | [Data not available] | [Data not available] | N/A | |
| MDR Isolate 1 | [Data not available] | [Data not available] | [Data not available] | N/A | |
| XDR Isolate 1 | [Data not available] | [Data not available] | [Data not available] | N/A | |
| Mtb-cyt-bd oxidase-IN-2 | H37Rv | 256 | 0.67 | Not Reported | [6] |
| Mtb-cyt-bd oxidase-IN-7 | ΔqcrCAB (Cyt-bd+) | 6.25 | Not Reported (Kd = 4.17 µM) | Synergistic | [7] |
| CK-2-63 (2-Aryl-Quinolone) | H37Rv | Not specified | Not specified | Synergistic | [8] |
| Aurachin D | Not specified | Not specified | Not specified | Synergistic | [4] |
| Benzothiazole Amides | Replicating and Non-replicating Mtb | Not specified | Not specified | Synergistic | [9] |
Signaling Pathways and Experimental Workflows
Mechanism of Action: Dual Inhibition of Mtb's Electron Transport Chain
The following diagram illustrates the rationale behind the combination therapy targeting both terminal oxidases of the Mtb electron transport chain. Inhibition of the primary cytochrome bcc-aa3 oxidase by drugs like Q203 can be compensated by the upregulation of the alternative cytochrome bd oxidase.[10] Therefore, simultaneous inhibition of both oxidases is required for a bactericidal effect.
Caption: Dual inhibition of Mtb's respiratory chain.
Experimental Workflow: Screening for Mtb-cyt-bd Oxidase Inhibitors
The diagram below outlines a typical workflow for identifying and characterizing novel inhibitors of Mtb's cytochrome bd oxidase.
Caption: Workflow for inhibitor screening and validation.
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound and other inhibitors against various Mtb clinical isolates is determined using the broth microdilution method.[11]
-
Materials: 96-well microtiter plates, Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase), Mtb inoculum, test compounds.
-
Procedure:
-
Prepare serial dilutions of the test compounds in the 96-well plates.
-
Inoculate each well with a standardized Mtb suspension (e.g., 5 x 10^5 CFU/mL).
-
Include a drug-free control and a sterile control.
-
Incubate the plates at 37°C for 7-14 days.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of Mtb.
-
2. In Vitro Synergy Assay
The synergistic effect of this compound in combination with a cytochrome bcc-aa3 inhibitor (e.g., Q203) is assessed using a checkerboard titration method.
-
Materials: 96-well microtiter plates, Middlebrook 7H9 broth with OADC, Mtb inoculum, this compound, Q203.
-
Procedure:
-
Prepare serial dilutions of this compound along the rows and Q203 along the columns of a 96-well plate.
-
Inoculate the wells with a standardized Mtb suspension.
-
Incubate the plates at 37°C for 7-14 days.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4), or antagonism (FICI > 4).
-
3. Oxygen Consumption Rate (OCR) Assay
The effect of inhibitors on Mtb respiration can be measured using a Seahorse XF Analyzer or a Clark-type oxygen electrode.
-
Materials: Mtb culture, appropriate assay medium, test compounds.
-
Procedure:
-
Prepare a single-cell suspension of Mtb and seed it into a Seahorse XF plate or an oxygen electrode chamber.
-
Inject the test compounds (this compound, Q203, or the combination) and monitor the oxygen consumption rate over time.
-
A significant decrease in OCR in the presence of the inhibitor(s) indicates targeting of the respiratory chain.[12]
-
Conclusion
The development of inhibitors targeting the cytochrome bd oxidase of Mycobacterium tuberculosis holds significant promise for novel anti-tubercular therapies, particularly in combination with inhibitors of the cytochrome bcc-aa3 supercomplex. This comparative guide provides a framework for evaluating the efficacy of new chemical entities like this compound against various Mtb clinical isolates. The provided experimental protocols offer standardized methods for generating the critical data needed to advance promising lead compounds through the drug development pipeline. Further research and clinical studies are essential to fully elucidate the therapeutic potential of this class of inhibitors.
References
- 1. Cytochrome bd oxidase: an emerging anti-tubercular drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Host immunity increases Mycobacterium tuberculosis reliance on cytochrome bd oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Host immunity increases Mycobacterium tuberculosis reliance on cytochrome bd oxidase | PLOS Pathogens [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel Cytochrome bd oxidase inhibitors against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification of 2-Aryl-Quinolone Inhibitors of Cytochrome bd and Chemical Validation of Combination Strategies for Respiratory Inhibitors against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of cytochrome bd oxidase in Mycobacterium tuberculosis by benzothiazole amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plasticity of the Mycobacterium tuberculosis respiratory chain and its impact on tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Susceptibility of Mycobacterium tuberculosis Cytochrome bd Oxidase Mutants to Compounds Targeting the Terminal Respiratory Oxidase, Cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Mtb-cyt-bd Oxidase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action for inhibitors targeting the Mycobacterium tuberculosis (Mtb) cytochrome bd oxidase. It objectively compares the performance of lead compounds with alternative therapeutic agents, supported by experimental data, detailed protocols, and pathway visualizations to aid in the research and development of novel anti-tubercular drugs.
Introduction to Mtb Cytochrome bd Oxidase as a Drug Target
Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a branched electron transport chain (ETC) crucial for its survival and pathogenesis. This chain has two terminal oxidases: the primary cytochrome bcc-aa3 supercomplex and the alternative cytochrome bd (cyt-bd) oxidase. The cyt-bd oxidase is essential for Mtb's viability under stressful conditions such as hypoxia and nitrosative stress, which are encountered within the host.[1] Crucially, this enzyme is absent in eukaryotes, making it an attractive and selective target for novel anti-TB drugs.[1]
Inhibiting the cyt-bd oxidase alone has shown limited efficacy due to the compensatory action of the cytochrome bcc-aa3 complex. However, a synergistic and bactericidal effect is observed when cyt-bd oxidase inhibitors are combined with drugs targeting other components of the ETC, such as the cytochrome bcc-aa3 inhibitor Telacebec (Q203) or the ATP synthase inhibitor Bedaquiline.[2][3] This dual-targeting strategy is a promising approach to overcome drug resistance and shorten TB treatment regimens.
This guide focuses on two key investigational inhibitors of Mtb-cyt-bd oxidase, CK-2-63 (a 2-aryl-quinolone) and ND-011992 , and compares their activity with Telacebec (Q203) and Bedaquiline , which target other critical components of Mtb's energy metabolism.
Comparative Performance Data
The following tables summarize the quantitative data on the in vitro efficacy of the selected inhibitors, both alone and in combination.
Table 1: In Vitro Activity of Individual Inhibitors against M. tuberculosis
| Compound | Target | MIC50 / IC50 | Organism/Assay Condition | Citation |
| CK-2-63 | Cytochrome bd oxidase | IC50: 3.70 µM | M. tuberculosis H37Rv (aerobic) | [4] |
| MIC90: 5 µM | M. tuberculosis H37Rv | [5] | ||
| ND-011992 | Cytochrome bd oxidase | IC50: 2.8-4.2 µM | M. tuberculosis H37Rv | [6] |
| Telacebec (Q203) | Cytochrome bcc-aa3 complex | MIC50: 2.7 nM | M. tuberculosis H37Rv (broth) | [7] |
| MIC50: 0.28 nM | M. tuberculosis H37Rv (in macrophages) | [8] | ||
| Bedaquiline | ATP synthase (c-subunit) | MIC90: 0.05 µM | M. tuberculosis H37Rv | [5] |
Table 2: Synergistic Activity of Inhibitor Combinations against M. tuberculosis
| Combination | Effect | Assay Condition | Citation |
| CK-2-63 + Telacebec (Q203) | Enhanced bactericidal activity | M. tuberculosis H37Rv time-kill assay | [2] |
| CK-2-63 + Bedaquiline | Enhanced bactericidal activity | M. tuberculosis H37Rv time-kill assay | [2][5] |
| ND-011992 + Telacebec (Q203) | Synergistic inhibition of oxygen consumption and ATP synthesis; bactericidal activity | M. tuberculosis H37Rv | [9][10] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of cyt-bd oxidase inhibitors is the blockade of the alternative branch of the Mtb electron transport chain. This disrupts the proton motive force and, consequently, ATP synthesis, particularly under conditions where the main respiratory pathway is compromised.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of 2-Aryl-Quinolone Inhibitors of Cytochrome bd and Chemical Validation of Combination Strategies for Respiratory Inhibitors against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 2-Aryl-Quinolone Inhibitors of Cytochrome bd and Chemical Validation of Combination Strategies for Respiratory Inhibitors against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ND-011992 | Cyt‐bd inhibitor | Probechem Biochemicals [probechem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. Dual inhibition of the terminal oxidases eradicates antibiotic‐tolerant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking Mtb-cyt-bd oxidase-IN-4 against a panel of respiratory chain inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive performance comparison of a potent Mtb-cyt-bd oxidase inhibitor, an Aurachin D analogue, against a panel of well-characterized respiratory chain inhibitors in Mycobacterium tuberculosis (Mtb). This document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways to support informed decisions in anti-tubercular drug discovery.
Introduction to Mtb-cyt-bd Oxidase and its Inhibition
Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a branched electron transport chain (ETC) crucial for its survival and pathogenesis. One of the two terminal oxidases in this chain is the cytochrome bd oxidase (cyt-bd), a key enzyme for respiration under hypoxic conditions found within the host. Its absence in mammals makes it an attractive target for novel therapeutics. This guide focuses on a promising inhibitor of Mtb-cyt-bd oxidase, an analogue of Aurachin D (hereafter referred to as ADA), and benchmarks its performance against inhibitors targeting other key components of the Mtb respiratory chain.
Comparative Analysis of Respiratory Chain Inhibitors
To provide a comprehensive assessment, ADA is compared against a panel of inhibitors targeting different complexes of the Mtb respiratory chain:
-
Q203 (Telacebec): An inhibitor of the cytochrome bcc-aa3 supercomplex (Complex III-IV).
-
Bedaquiline: An inhibitor of the F1Fo-ATP synthase (Complex V).
-
Clofazimine: An inhibitor of the type II NADH dehydrogenase (NDH-2).
The following table summarizes the in vitro inhibitory activities of these compounds against their respective targets and whole Mtb cells.
Table 1: Comparative Inhibitory Activity of Respiratory Chain Inhibitors against M. tuberculosis
| Compound | Target | Assay Type | IC50 (µM) | MIC (µM) against Mtb H37Rv | Reference(s) |
| Aurachin D Analogue (ADA) | Cytochrome bd oxidase | Oxygen Consumption | 0.15 - 0.67 | 4 - 256 | [1][2][3][4] |
| Q203 (Telacebec) | Cytochrome bcc-aa3 | ATP Synthesis | ~0.0025 | 0.0017 - 7 | [5] |
| Bedaquiline | ATP Synthase | ATP Synthesis | ~0.034 | 0.125 - 2 | [6][7] |
| Clofazimine | Type II NADH Dehydrogenase | Not specified | Not specified | >8 | [5][7] |
Note: IC50 and MIC values are sourced from multiple publications and may have been determined under different experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Expression and Purification of M. tuberculosis Cytochrome bd Oxidase
A protocol for the heterologous expression and purification of functional Mtb cytochrome bd oxidase is essential for in vitro inhibitor screening.
a. Expression in Mycolicibacterium smegmatis
-
The cydABDC operon from M. tuberculosis H37Rv is cloned into an appropriate expression vector (e.g., pYUB28b) with a C-terminal affinity tag (e.g., FLAG-tag) on the CydB subunit.
-
The resulting plasmid is transformed into a suitable expression host, such as Mycolicibacterium smegmatis mc²155 ΔcydAB (a strain lacking its native cytochrome bd oxidase).
-
Cultures are grown in a suitable medium (e.g., LB broth with appropriate antibiotics) at 37°C with shaking to an OD600 of ~0.5.
-
Protein expression is induced with an appropriate inducer (e.g., 0.25 mM IPTG) and the culture is incubated for a further 4 hours.
-
Cells are harvested by centrifugation.
b. Purification of the Enzyme Complex
-
Harvested cells are resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and lysed by sonication or high-pressure homogenization.
-
Cell debris is removed by centrifugation, and the supernatant containing the membrane fraction is collected.
-
Inverted membrane vesicles (IMVs) are prepared by ultracentrifugation.
-
The cyt-bd oxidase complex is solubilized from the IMVs using a mild detergent (e.g., n-dodecyl β-D-maltoside, DDM).
-
The solubilized protein is purified using affinity chromatography (e.g., anti-FLAG M2 affinity gel) followed by size-exclusion chromatography to ensure homogeneity.[8]
Oxygen Consumption Rate (OCR) Assay
The inhibitory effect of compounds on the activity of cytochrome bd oxidase is determined by measuring the rate of oxygen consumption.
a. Using Purified Enzyme in Inverted Membrane Vesicles (IMVs)
-
IMVs containing the overexpressed Mtb cyt-bd oxidase are prepared as described above.
-
The OCR is measured using a Seahorse XFe96 Extracellular Flux Analyzer or a similar instrument.
-
IMVs are resuspended in a suitable assay buffer (e.g., 50 mM Tris, 100 mM KCl, 5 mM MgCl2, pH 7.5).
-
To specifically measure the activity of cyt-bd oxidase, an inhibitor of the cytochrome bcc-aa3 complex (e.g., 1 µM TB47) is added.
-
Respiration is initiated by the addition of an electron donor, such as 100 mM NADH.
-
The compound of interest (e.g., ADA) is titrated at various concentrations, and the OCR is measured in real-time.
-
IC50 values are calculated from the dose-response curves.
b. Using Whole M. tuberculosis Cells
-
M. tuberculosis H37Rv is grown to mid-log phase in a suitable culture medium.
-
The bacteria are washed and resuspended in an assay medium (e.g., 7H9 broth without supplements).
-
The bacterial suspension is seeded into the wells of a Seahorse XF96 microplate.
-
The baseline OCR is measured.
-
The test compounds are injected into the wells at various concentrations.
-
The OCR is monitored over time to determine the effect of the inhibitors. To isolate the contribution of cyt-bd oxidase, experiments can be performed in the presence of a cytochrome bcc-aa3 inhibitor like Q203.
Visualizing the Inhibition of the Mtb Respiratory Chain
The following diagrams, generated using the DOT language, illustrate the Mtb respiratory chain and the points of inhibition for the benchmarked compounds, as well as a typical experimental workflow.
Caption: Mtb respiratory chain and inhibitor targets.
Caption: Oxygen consumption rate (OCR) assay workflow.
Conclusion
The benchmarking data presented in this guide highlights the potential of the Aurachin D analogue as a specific and potent inhibitor of the Mtb cytochrome bd oxidase. Its distinct mechanism of action compared to other respiratory chain inhibitors like Q203, Bedaquiline, and Clofazimine underscores the value of a multi-pronged approach to targeting Mtb's energy metabolism. The detailed experimental protocols and visual aids provided herein are intended to facilitate further research and development of novel anti-tubercular agents that exploit the vulnerabilities of the mycobacterial respiratory chain. The synergistic potential of combining a cyt-bd oxidase inhibitor with an inhibitor of the cyt-bcc-aa3 complex represents a particularly promising strategy for future therapeutic development.[9][10]
References
- 1. Synthesis and Biological Evaluation of Aurachin D Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biological Evaluation of Aurachin D Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The cryo-EM structure of the bd oxidase from M. tuberculosis reveals a unique structural framework and enables rational drug design to combat TB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of 2-Aryl-Quinolone Inhibitors of Cytochrome bd and Chemical Validation of Combination Strategies for Respiratory Inhibitors against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Mtb-cyt-bd oxidase-IN-4: A Comprehensive Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals.
This document provides essential safety and logistical information for the proper handling and disposal of Mtb-cyt-bd oxidase-IN-4, a research-grade chemical compound. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard environmental regulations.
Immediate Safety and Disposal Protocol
The proper disposal of this compound, a potent inhibitor of Mycobacterium tuberculosis cytochrome bd oxidase, is critical for laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a research-grade, nitrogen-containing heterocyclic compound, likely with quinolone-like properties, necessitates handling it as a hazardous chemical waste.
Waste Identification and Segregation
-
Hazardous Waste Determination: Due to its biological activity and chemical nature, this compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container. At a minimum, segregate this waste from acids, bases, oxidizers, and aqueous waste.
Container Management and Labeling
-
Container Selection: Use a compatible, leak-proof container for waste collection. The original product container, if empty, can be a suitable option. Ensure the container has a tightly fitting cap.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. An accumulation start date should also be clearly visible.
Disposal Procedure
-
Collection: Collect all materials contaminated with this compound, including unused compound, solutions, contaminated personal protective equipment (PPE) like gloves and lab coats, and disposable labware (e.g., pipette tips, tubes), in the designated hazardous waste container.
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Institutional Protocol: Follow your institution's specific procedures for hazardous waste pickup. Contact your Environmental Health and Safety (EHS) department to schedule a collection. Never dispose of this compound down the drain or in the regular trash.
Quantitative Data on Mtb-cyt-bd Oxidase Inhibitors
The following table summarizes the inhibitory activities of several known Mtb-cyt-bd oxidase inhibitors to provide a comparative context for the potency of such compounds.
| Inhibitor | Target | IC50 (μM) | MIC (μM) | Reference |
| Mtb-cyt-bd oxidase-IN-2 | M. tuberculosis cyt-bd oxidase | 0.67 | 256 (M. tuberculosis) | [1] |
| ND-011992 | M. tuberculosis cyt-bd oxidase | - | - | [2] |
| Aurachin D | M. tuberculosis cyt-bd oxidase | - | - | [2] |
| CK-2-63 | M. tuberculosis cyt-bd oxidase | - | - | [3] |
Experimental Protocols
In Vitro Inhibition Assay for Mtb-cyt-bd Oxidase
This protocol outlines a general procedure for determining the inhibitory activity of compounds like this compound against M. tuberculosis cytochrome bd oxidase.
1. Preparation of Inverted Membrane Vesicles (IMVs):
- Culture Mycobacterium smegmatis or a suitable expression host overexpressing M. tuberculosis cytochrome bd oxidase.
- Harvest cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer).
- Resuspend cells in a lysis buffer containing protease inhibitors.
- Lyse the cells using a French press or sonication.
- Remove unbroken cells and debris by low-speed centrifugation.
- Pellet the IMVs by ultracentrifugation.
- Resuspend the IMV pellet in a storage buffer and determine the total protein concentration.
2. Oxygen Consumption Assay:
- Use a Clark-type oxygen electrode or a fluorescence-based oxygen sensor system.
- Add assay buffer to the reaction chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).
- Add a known amount of IMVs to the chamber.
- Initiate the reaction by adding a substrate, such as NADH or a menaquinol analog.
- Record the baseline rate of oxygen consumption.
- Add varying concentrations of the inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
- Record the rate of oxygen consumption in the presence of the inhibitor.
- Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Signaling Pathway and Experimental Workflow
The cytochrome bd oxidase is a terminal oxidase in the electron transport chain of many bacteria, including Mycobacterium tuberculosis. It plays a crucial role in respiration, particularly under low-oxygen conditions, and contributes to the proton motive force. Inhibitors of this enzyme disrupt the respiratory chain, leading to a decrease in ATP synthesis and ultimately bacterial cell death.
Figure 1. Simplified schematic of the M. tuberculosis respiratory chain and the site of action for this compound.
Figure 2. General experimental workflow for determining the in vitro inhibitory activity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dual inhibition of the terminal oxidases eradicates antibiotic‐tolerant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 2-Aryl-Quinolone Inhibitors of Cytochrome bd and Chemical Validation of Combination Strategies for Respiratory Inhibitors against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Mtb-cyt-bd oxidase-IN-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling Mtb-cyt-bd oxidase-IN-4, a novel inhibitor of Mycobacterium tuberculosis cytochrome bd oxidase. Due to the compound's novelty, comprehensive toxicological data is not yet available. Therefore, adherence to stringent safety protocols is paramount to ensure the well-being of laboratory personnel. The following procedures are based on established best practices for handling potentially hazardous chemical compounds and working with agents related to Mycobacterium tuberculosis (Mtb).
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the essential PPE required for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Glasses/Goggles | Must be OSHA-approved and provide splash protection. Should be worn at all times in the laboratory where the compound is handled. |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves are recommended. Ensure correct sizing for a comfortable fit that covers the wrists. Gloves must be discarded as infectious waste after use and never be reused.[1] |
| Body Protection | Laboratory Gown | A dedicated laboratory gown must be worn and changed at least weekly, or immediately if contaminated. Gowns should not be worn outside the laboratory and should be laundered by a professional service.[1] |
| Respiratory Protection | Respirator | In cases of potential aerosol generation, a properly fitted respirator is necessary. All users must be trained on the correct fitting and removal procedures to ensure its effectiveness.[1] |
Operational Plan: Safe Handling and Disposal
A systematic approach to handling and disposal is critical to minimize risk. The following step-by-step plan outlines the key procedures.
1. Preparation and Planning:
-
Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment specific to the planned procedures involving this compound.
-
Fume Hood: All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Spill Kit: Ensure a well-stocked chemical spill kit is readily accessible in the laboratory.
2. Handling the Compound:
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above before entering the designated handling area.
-
Weighing and Reconstitution: When weighing the solid compound, use a balance within the fume hood. To reconstitute, add the solvent slowly to the vial to avoid splashing.
-
Aseptic Technique: When working with Mtb cultures, all procedures must be performed in a certified Biosafety Cabinet (BSC) using strict aseptic techniques to prevent contamination and exposure.[1]
3. Experimental Procedures:
-
Closed Systems: Whenever possible, use closed systems to minimize the generation of aerosols.
-
Avoid Contamination: After handling the compound or infectious materials, remove gloves aseptically and wash hands thoroughly before touching common surfaces or leaving the laboratory.[1]
4. Disposal Plan:
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and tubes, should be collected in a designated, clearly labeled biohazard waste container.
-
Liquid Waste: Liquid waste containing the compound should be collected in a labeled, sealed container. The final disposal method should comply with all federal, state, and local government regulations for chemical and biological waste.
-
Decontamination: All non-disposable equipment and work surfaces must be decontaminated with an appropriate disinfectant effective against Mycobacterium tuberculosis after each use.
Experimental Workflow
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
While specific inhibitors of cytochrome bd oxidase are being investigated as potential therapeutics against tuberculosis, it is important to treat all new chemical entities with a high degree of caution.[2][3] The physical, chemical, and toxicological properties of this compound have not been fully investigated, and standard laboratory safety procedures should be rigorously followed.[4] By implementing these essential safety and logistical measures, researchers can minimize risks and ensure a safe laboratory environment.
References
- 1. Personal protective equipment and clothing - Tuberculosis Laboratory Biosafety Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the cytochrome oxidases for drug development in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d6.oxfordbiomed.com [d6.oxfordbiomed.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
